7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRKJMSYGXBCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356152 | |
| Record name | 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91375-75-6 | |
| Record name | 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Initial Toxicity Screening of 7-hydroxy-4H-benzothiazin-3-one: A Strategic Approach for Early Drug Development
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of 7-hydroxy-4H-benzothiazin-3-one, a novel compound belonging to the biologically active benzothiazinone class. Recognizing the therapeutic potential of this scaffold, which has shown promise in areas ranging from infectious diseases to neurodegenerative disorders, a robust and early assessment of its safety profile is paramount.[1][2] This document provides not just protocols, but the scientific rationale behind a multi-pronged approach encompassing in vitro cytotoxicity, genotoxicity, and a preliminary in vivo acute oral toxicity assessment. The methodologies described are grounded in established regulatory guidelines and best practices to ensure data integrity and provide a solid foundation for further preclinical development.
Introduction: The Benzothiazinone Scaffold and the Imperative for Early Safety Profiling
The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and acetylcholinesterase inhibition.[1][3][4] Specifically, compounds like BTZ043 have advanced as potent anti-tubercular agents by inhibiting the essential enzyme DprE1.[5][6] The introduction of a hydroxyl group at the 7-position of the 4H-benzothiazin-3-one core presents a novel candidate for investigation.
However, therapeutic efficacy is only one pillar of drug development; safety is the other. Early-stage toxicity screening is a critical gatekeeping step that prevents the costly and unethical advancement of toxic compounds.[7] This guide proposes a logical, resource-efficient workflow to build a preliminary safety profile for 7-hydroxy-4H-benzothiazin-3-one, focusing on the three central pillars of initial toxicity assessment: cellular toxicity, genetic toxicity, and acute systemic toxicity.
Foundational Strategy: A Tiered Approach to Toxicity Evaluation
A tiered or stepwise approach is the most logical and resource-conscious method for initial screening. It begins with broad, high-throughput in vitro assays and progresses to more complex, low-throughput assays only if the compound shows an acceptable profile at the preceding stage. This strategy helps to "fail fast, fail cheap," a crucial mantra in drug discovery.[8]
Our proposed workflow is designed to first assess general cytotoxicity, then investigate the potential for DNA damage, and finally, to understand the compound's effects in a whole-organism model at high doses.
Caption: Tiered workflow for initial toxicity screening.
Rationale for Assay Selection
-
Metabolic Activation: The liver is the primary site of drug metabolism. Benzothiazinones are known to be metabolized, sometimes into reactive intermediates like Meisenheimer complexes.[9][10] Therefore, including a liver cell line (HepG2) and a source of metabolic enzymes (S9 fraction in the Ames test) is critical for detecting metabolites that may be more toxic than the parent compound.
-
Complementary Genotoxicity Endpoints: No single genotoxicity assay can detect all genotoxic mechanisms.[8] The Ames test is the gold standard for detecting chemically-induced gene mutations (point mutations).[11][12] The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[13] Together, they form the core of a standard screening battery.
-
Animal Welfare and Regulatory Acceptance: The selected in vivo protocol, OECD Guideline 423 (Acute Toxic Class Method), is internationally recognized and designed to minimize the number of animals used while still providing sufficient data for hazard classification.[14][15]
Tier 1, Part A: In Vitro Cytotoxicity Assessment
The first step is to determine the concentration at which 7-hydroxy-4H-benzothiazin-3-one induces cell death. This provides a therapeutic window and guides the dose selection for subsequent, more complex assays. The MTT assay is a reliable, cost-effective, and widely used colorimetric method for this purpose.[7][16]
Experimental Protocol: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Cell Line Selection Rationale:
-
HepG2 (Human Hepatocellular Carcinoma): Chosen for its metabolic competence, representing potential liver-specific toxicity.
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, normal cell line to assess basal cytotoxicity and provide a selectivity index. A recent study showed a benzothiazinone derivative to be non-cytotoxic to MCR-5 cells at 100 µM.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and MRC-5 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 7-hydroxy-4H-benzothiazin-3-one in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of test concentrations (e.g., 0.1, 1, 10, 30, 100, 300 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., 10% DMSO or Doxorubicin) wells.
-
Incubation: Incubate the plates for 24 hours (an acute exposure period) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Caption: Decision tree for the OECD 423 limit test.
Integrated Data Analysis and Final Recommendations
The culmination of this screening cascade is an integrated safety assessment.
-
Scenario 1 (Favorable Outcome):
-
High IC₅₀ (>30 µM) in both HepG2 and MRC-5 cells.
-
Negative in both the Ames and in vitro micronucleus assays.
-
LD₅₀ > 2000 mg/kg in the acute oral toxicity study.
-
Recommendation: 7-hydroxy-4H-benzothiazin-3-one demonstrates a promising initial safety profile. It can be confidently advanced to the next stage of preclinical development, which would include pharmacokinetic studies and repeated-dose toxicity studies.
-
-
Scenario 2 (Unfavorable Outcome):
-
High cytotoxicity (IC₅₀ < 10 µM).
-
Positive genotoxicity result.
-
High acute toxicity (LD₅₀ < 300 mg/kg).
-
Recommendation: The compound possesses significant toxicity concerns. Further development should be halted. The data can be used to inform the design of safer analogues in a medicinal chemistry program.
-
This structured, evidence-based approach ensures that decisions made during early drug development are founded on robust scientific data, maximizing the potential for success while adhering to the highest ethical and scientific standards.
References
- Klopries, M., et al. (2025). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Journal of Antimicrobial Chemotherapy.
- Li, X., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI.
- Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
OECD. (2008). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link]
-
Dar, A. A., et al. (2018). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. [Link]
-
Hofmann, T., et al. (2023). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. ResearchGate. [Link]
-
Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]
-
Inotiv. (n.d.). Other Genetic Toxicology Assays. Inotiv Co. [Link]
-
Da Silva, G. L., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central. [Link]
-
Li, X., et al. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. ChemRxiv. [Link]
-
The Joint Research Centre. (n.d.). Acute Toxicity. European Union. [Link]
-
Plouffe, B. D., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Trefzer, C., et al. (2011). Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-d-ribofuranose 2′-Oxidase DprE1. Journal of the American Chemical Society. [Link]
-
Yilmaz, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[9][17]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
-
Gentronix. (2024). Genetic Toxicology Screening. Gentronix. [Link]
-
Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Farghaly, T. A., et al. (2020). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE. [Link]
-
Kothari, S., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Discovery Today. [Link]
-
OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Kovács, B., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]
-
Li, X., et al. (2018). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. PubMed Central. [Link]
-
Slesinski, R. S., et al. (1984). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Journal of the American College of Toxicology. [Link]
-
Thomas, P. (2019). What is Genotoxicity Testing? News-Medical.Net. [Link]
-
OECD. (2001). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals. [Link]
-
IJARESM. (2022). In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. International Journal of Advanced Research in Engineering and Management. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. news-medical.net [news-medical.net]
- 13. inotiv.com [inotiv.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 7-hydroxy-4H-benzothiazin-3-one
Authored by: A Senior Application Scientist
Abstract: This comprehensive guide provides detailed analytical methods for the accurate quantification of 7-hydroxy-4H-benzothiazin-3-one, a molecule of significant interest in medicinal chemistry and drug development.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Importance of 7-hydroxy-4H-benzothiazin-3-one Quantification
7-hydroxy-4H-benzothiazin-3-one belongs to the benzothiazinone class of heterocyclic compounds. Benzothiazinones are a promising scaffold in drug discovery, notably for their potent antimycobacterial activity.[3][4] Accurate and precise quantification of this and related molecules is critical throughout the drug development pipeline, from pharmacokinetic studies in biological matrices to quality control of active pharmaceutical ingredients (APIs).[5][6][7] The methods detailed in this document provide a robust framework for achieving reliable analytical data.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC is a cornerstone technique for the separation and quantification of small molecules.[8][9] The method's strength lies in its ability to separate the analyte of interest from impurities and matrix components based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 7-hydroxy-4H-benzothiazin-3-one, a reversed-phase HPLC method is highly suitable, where a nonpolar stationary phase is used with a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules, including those with aromatic and heterocyclic structures.
-
Mobile Phase: A gradient of acetonitrile and water (with a formic acid modifier) is employed to ensure good peak shape and resolution. Formic acid helps to protonate the hydroxyl group, reducing peak tailing and improving chromatographic performance.
-
Detection Wavelength: The optimal UV detection wavelength is determined by acquiring the UV spectrum of 7-hydroxy-4H-benzothiazin-3-one. Based on structurally similar compounds like 7-hydroxy-4-methyl coumarin, a maximum absorbance is expected in the 320-330 nm range.[10][11]
HPLC Experimental Workflow
Caption: Workflow for HPLC Quantification.
Detailed HPLC Protocol
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
7-hydroxy-4H-benzothiazin-3-one reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 7-hydroxy-4H-benzothiazin-3-one in methanol.
-
Perform serial dilutions with the initial mobile phase composition to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in methanol or a suitable solvent to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at the determined λmax (e.g., 322 nm).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of 7-hydroxy-4H-benzothiazin-3-one in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Expected Performance Characteristics:
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for quantifying low concentrations of analytes in complex matrices, such as plasma or tissue homogenates.[5][12][13] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer detects and quantifies specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Causality of Experimental Choices:
-
Ionization Mode: ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
MRM Transitions: Specific precursor (parent) and product ion pairs are selected for the analyte and an internal standard. This provides high specificity, as it is unlikely that other co-eluting compounds will have the same fragmentation pattern. For a related compound, benzisothiazolinone, a transition of m/z 152.2 > 134.1 was used[5]; similar optimization would be required for 7-hydroxy-4H-benzothiazin-3-one.
LC-MS Experimental Workflow
Caption: Workflow for LC-MS Quantification.
Detailed LC-MS Protocol
Instrumentation and Reagents:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solvents as per HPLC method.
-
Internal Standard (IS) - a structurally similar molecule, if available (e.g., a stable isotope-labeled version or a related benzothiazinone).
Procedure:
-
Sample Preparation (from plasma):
-
To 50 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Use a faster gradient than HPLC due to the shorter column (e.g., a 5-minute total run time).
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be determined by infusing a standard solution of 7-hydroxy-4H-benzothiazin-3-one and its internal standard to identify the optimal precursor and product ions.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve.
-
Expected Performance Characteristics:
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1-5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
UV-Visible Spectrophotometry
Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is a simple, rapid, and cost-effective method for the quantification of a pure substance in a simple matrix.[14]
Causality of Experimental Choices:
-
Solvent: A solvent that dissolves the analyte well and is transparent in the UV-Vis region of interest is chosen. A mixture of methanol and water is often a good starting point.[10]
-
λmax Determination: Scanning the UV-Vis spectrum of the analyte is crucial to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes errors. The presence of the hydroxyl group on the benzothiazinone chromophore is expected to result in a distinct λmax.[15]
UV-Vis Spectrophotometry Experimental Workflow
Caption: Workflow for UV-Vis Quantification.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation and Reagents:
-
UV-Visible spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Ultrapure water.
-
7-hydroxy-4H-benzothiazin-3-one reference standard.
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of methanol and water.
-
λmax Determination:
-
Prepare a ~10 µg/mL solution of 7-hydroxy-4H-benzothiazin-3-one in the chosen solvent.
-
Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a 100 µg/mL stock solution in the chosen solvent.
-
Perform serial dilutions to create a set of standards with concentrations ranging from 2 to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the solvent to achieve a concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration.
-
Use the equation of the line (y = mx + c) to calculate the concentration of the unknown sample.
-
Expected Performance Characteristics:
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.998 |
| Range | 2-20 µg/mL |
| Molar Absorptivity (ε) | Dependent on λmax |
| Accuracy (% Recovery) | 99-101% |
| Precision (% RSD) | < 1.5% |
Conclusion
The analytical methods presented provide a comprehensive toolkit for the quantification of 7-hydroxy-4H-benzothiazin-3-one. The choice of method will depend on the specific application: UV-Vis spectrophotometry for rapid analysis of pure samples, HPLC for routine quality control and analysis in moderately complex mixtures, and LC-MS for trace-level quantification in complex biological matrices. Each protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data crucial for advancing drug development and scientific research.
References
-
Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. European Journal of Medicinal Chemistry. [Link]
-
HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]
-
HPLC-PDA METHOD FOR THE QUANTIFICATION OF MITRAGYNINE IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF. JOURNAL OF TROPICAL FOREST SCIENCE. [Link]
-
Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. ResearchGate. [Link]
-
UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. ResearchGate. [Link]
-
Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. PubMed. [Link]
-
Synthesis and Structural Characterization of 4H‐1,3‐Benzothiazine Derivatives. Sci-Hub. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][16]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
-
Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. [Link]
-
UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. ResearchGate. [Link]
-
Molecular docking studies of benzothiazinone derivatives in the search for new tuberculostatic agents. ResearchGate. [Link]
-
A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. [Link]
-
Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine. ResearchGate. [Link]
-
Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. [Link]
-
Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PubMed Central. [Link]
-
Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central. [Link]
-
TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Gilson. [Link]
-
Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. [Link]
-
Molecular docking studies of benzothiazinone derivatives in the search for new tuberculostatic agents. ResearchGate. [Link]
-
7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. ResearchGate. [Link]
-
Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. ResearchGate. [Link]
-
LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. gilson.com [gilson.com]
- 10. iajpr.com [iajpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to HPLC-MS Method Development for the Analysis of Benzothiazinones
Abstract
This application note provides a detailed guide for the development and validation of robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of benzothiazinones. Benzothiazinones are a critical class of compounds, particularly in the context of developing new anti-tuberculosis agents like Macozinone (PBTZ169).[1][2] This document offers a comprehensive walkthrough of the entire method development process, from understanding the physicochemical properties of benzothiazinones to final method validation, adhering to stringent scientific principles and regulatory standards. Protocols and in-depth explanations are provided to guide researchers, scientists, and drug development professionals in creating sensitive, selective, and reliable analytical methods.
Introduction: The Analytical Imperative for Benzothiazinones
Benzothiazinones have emerged as a potent class of inhibitors targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[3][4] Promising candidates like PBTZ169 are currently in clinical development, necessitating highly reliable analytical methods to study their pharmacokinetics, metabolism, and overall efficacy.[2][5]
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and wide applicability.[6] This guide is structured to provide not just a set of instructions, but a logical framework for making informed decisions at each stage of the HPLC-MS method development process for benzothiazinones.
Foundational Knowledge: Understanding Benzothiazinone Chemistry
A successful analytical method is built upon a solid understanding of the analyte's chemical properties. The benzothiazinone core structure, characterized by a nitro group and a trifluoromethyl moiety in many potent analogs, dictates its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.[3][7]
Key chemical features influencing HPLC-MS method development include:
-
Hydrophobicity: The aromatic rings and substituents contribute to the overall hydrophobicity, making reversed-phase chromatography a suitable initial approach.
-
Ionizability: The presence of heteroatoms allows for efficient ionization, typically in positive ion mode via electrospray ionization (ESI).[8]
-
Metabolic Hotspots: Understanding potential sites of metabolism is crucial for developing methods that can simultaneously quantify the parent drug and its key metabolites.[1][5]
The Method Development Workflow: A Step-by-Step Approach
The development of a robust HPLC-MS method is a systematic process. The following sections detail each critical stage, providing both theoretical understanding and practical protocols.
Caption: A generalized workflow for HPLC-MS method development.
Sample Preparation: Isolating Benzothiazinones from Complex Matrices
The primary goal of sample preparation is to extract the benzothiazinones from the biological matrix (e.g., plasma, urine) while removing interfering substances that can cause matrix effects and ion suppression.[9][10][11]
Common Techniques for Benzothiazinone Extraction:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[5] This technique is often sufficient for early-stage discovery but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For benzothiazinones, an organic solvent like ethyl acetate can be used to extract the analytes from the aqueous biological matrix.[8][12] LLE generally provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide very clean extracts. Reversed-phase or mixed-mode cation exchange cartridges can be employed for benzothiazinone extraction.
Protocol: Protein Precipitation of Benzothiazinones from Human Plasma
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Rationale for Protocol Steps:
-
The 3:1 ratio of acetonitrile to plasma is a common starting point for efficient protein precipitation.
-
Vortexing ensures thorough mixing and complete denaturation of proteins.
-
Centrifugation at high speed and low temperature ensures a clear supernatant and minimizes enzymatic degradation.
Liquid Chromatography: Achieving Optimal Separation
The chromatographic separation is critical for resolving the parent benzothiazinone from its metabolites and endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification.
Key Chromatographic Parameters:
| Parameter | Typical Starting Conditions for Benzothiazinones | Rationale |
| Column | C18 reversed-phase column (e.g., Waters XSelect HSS T3, 2.1 x 75 mm, 3.5 µm) | The hydrophobic nature of benzothiazinones makes them well-suited for retention and separation on a C18 stationary phase.[1] |
| Mobile Phase A | 2.5 mM Ammonium acetate in water, pH 5.3 | Ammonium acetate is a volatile buffer compatible with mass spectrometry and provides good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for benzothiazinones. |
| Flow Rate | 0.6 mL/min | This flow rate is suitable for a 2.1 mm ID column and provides a balance between analysis time and separation efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume helps to maintain good peak shape and minimize column overload. |
Gradient Elution Protocol:
A gradient elution is typically required to separate the benzothiazinones and their metabolites within a reasonable timeframe.
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 15 |
| 0.4 | 35 |
| 2.7 | 52 |
| 3.5 | 95 |
| 4.7 | 95 |
| 4.8 | 15 |
| 6.0 | 15 |
This gradient allows for the elution of more polar metabolites early in the run, followed by the parent drug. The high organic wash step ensures that any strongly retained compounds are eluted from the column before the next injection.
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred detection method for quantifying benzothiazinones due to its exceptional sensitivity and selectivity.
Ionization and Fragmentation:
Benzothiazinones readily form protonated molecules [M+H]⁺ in positive electrospray ionization (ESI+) mode.[8] The development of a robust MRM method involves the selection of a precursor ion (the [M+H]⁺ of the analyte) and one or more product ions generated through collision-induced dissociation (CID).
Caption: The process of MRM in a triple quadrupole mass spectrometer.
Developing MRM Transitions:
-
Infuse a standard solution of the benzothiazinone into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion.
-
Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.
-
Select at least two product ions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier). This enhances the reliability of the identification.
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
Example MRM Transitions for a Benzothiazinone Analog:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Benzisothiazolinone | 152.2 | 134.1 | 109.0 | 20 |
| Internal Standard | 180.2 | 110.1 | - | 25 |
| Data derived from a study on a related compound, benzisothiazolinone.[8] |
Method Validation: Ensuring Reliability and Robustness
Once the HPLC-MS method is developed, it must be validated to ensure that it is fit for its intended purpose.[13] Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) and Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision. | LLOQ should be the lowest concentration on the calibration curve with acceptable accuracy and precision.[5] |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The matrix factor should be consistent across different lots of the biological matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
This application note has provided a comprehensive framework for the development and validation of a sensitive and selective HPLC-MS method for the analysis of benzothiazinones. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, and by adhering to rigorous validation protocols, researchers can generate high-quality data to support the development of this important class of therapeutic agents. The principles and protocols outlined herein are intended to serve as a strong foundation for the development of tailored analytical methods for a wide range of benzothiazinone analogs.
References
- Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC. (n.d.).
- Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - ResearchGate. (n.d.).
- Development and validation of a multiplex UHPLC-MS/MS method for the determination of the investigational antibiotic against multi-resistant tuberculosis macozinone (PBTZ169) and five active metabolites in human plasma | PLOS One. (2019, May 31).
- Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - NIH. (2023, January 14).
- Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PubMed. (2023, January 15).
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
- QuEChERS extraction of benzodiazepines in biological matrices - PubMed. (n.d.).
- The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed. (n.d.).
- VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) - ICH. (2023, November 30).
- (PDF) Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - ResearchGate. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
- (PDF) Structure-based drug design and characterization of sulfonyl-piperazine benzothiazinone inhibitors of DprE1 from Mycobacterium tuberculosis - ResearchGate. (2018, April 10).
- Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC - NIH. (2018, March 21).
- Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - MDPI. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.).
- Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PubMed Central. (n.d.).
- Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC - NIH. (n.d.).
- QuEChERS extraction of benzodiazepines in biological matrices - PMC - NIH. (2013, May 9).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multiplex UHPLC-MS/MS method for the determination of the investigational antibiotic against multi-resistant tuberculosis macozinone (PBTZ169) and five active metabolites in human plasma | PLOS One [journals.plos.org]
- 6. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QuEChERS extraction of benzodiazepines in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis [mdpi.com]
- 11. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Developing cell-based assays for benzothiazinone enzyme inhibition
Application Note & Protocols
Title: A Guide to Developing Whole-Cell Assays for Screening Benzothiazinone-Class Inhibitors of Mycobacterium tuberculosis
Abstract
Benzothiazinones (BTZs) are a potent class of antimicrobial agents that are highly active against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), including multidrug-resistant strains.[1] Their mechanism of action involves the covalent inhibition of Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a critical enzyme in the mycobacterial arabinan biosynthesis pathway, which is essential for cell wall integrity.[2][3] The development of new BTZ analogues requires robust and reliable methods to assess their efficacy. Cell-based (or "whole-cell") assays are indispensable in this process as they provide a physiologically relevant environment, simultaneously evaluating compound permeability, target engagement, and potential liabilities like efflux.[4][5] This guide provides a comprehensive framework and detailed protocols for the development, optimization, and validation of cell-based assays to screen and characterize BTZ-class inhibitors against mycobacteria. We cover two primary methodologies: a colorimetric viability assay suitable for determining minimum inhibitory concentrations (MIC) and a more sensitive luciferase-based reporter assay amenable to high-throughput screening (HTS).
The Scientific Rationale: Targeting the Mycobacterial Cell Wall
The mycobacterial cell wall is a complex and unique structure, essential for the bacterium's survival and a prime target for antimicrobial drugs. A key component of this wall is the arabinogalactan-peptidoglycan complex. The synthesis of arabinogalactan relies on the precursor decaprenylphosphoryl-D-arabinose (DPA), which is produced from decaprenylphosphoryl-D-ribose (DPR) through a two-step epimerization process catalyzed by the enzymes DprE1 and DprE2.[1][6]
Benzothiazinones act as mechanism-based inhibitors.[3] The nitro group on the BTZ scaffold is reduced by a flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, converting the BTZ into a reactive nitroso species.[3] This species then forms a covalent bond with a critical cysteine residue (Cys387) in the DprE1 active site, irreversibly inactivating the enzyme.[3][7] This blockage halts the entire arabinan synthesis pathway, leading to cell lysis and bacterial death.[2][8]
Figure 1: Mechanism of DprE1 inhibition by Benzothiazinones.
Principles of Whole-Cell Assay Design
While biochemical assays using purified DprE1 are useful for studying direct enzyme-inhibitor interactions, whole-cell assays are superior for drug discovery as they provide a more comprehensive assessment of a compound's potential.[4][9]
Key Advantages of Whole-Cell Assays:
-
Physiological Relevance: The assay environment reflects the complex intracellular milieu, accounting for factors like compound uptake, stability, and metabolism.
-
Permeability Assessment: A compound must cross the complex mycobacterial cell wall to reach its target. Whole-cell activity is a direct measure of this crucial property.
-
Efflux Pump Liability: Mycobacteria possess efflux pumps that can expel foreign compounds. A whole-cell assay will reveal if a compound is susceptible to efflux, a common reason for poor efficacy.
-
Pro-drug Activation: As BTZs require enzymatic activation, a whole-cell context is essential to confirm this process occurs effectively.[3]
Assay Development Workflow
A robust and reproducible assay is built through systematic optimization and validation. The workflow ensures that the final protocol is sensitive, accurate, and suitable for its intended purpose, whether for small-scale structure-activity relationship (SAR) studies or large-scale screening.[10]
Figure 2: Workflow for developing a mycobacterial whole-cell assay.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination
The REMA assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds. It relies on the reduction of the blue, non-fluorescent dye resazurin (also known as AlamarBlue) to the pink, highly fluorescent resorufin by viable, metabolically active mycobacterial cells. The color change provides a simple, visual readout of cell viability.
Materials and Reagents
-
Mycobacterial Strain: M. tuberculosis H37Ra (for BSL-2) or a suitable surrogate like M. smegmatis mc²155.
-
Growth Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
Test Compounds: Benzothiazinone analogues dissolved in dimethyl sulfoxide (DMSO). A known DprE1 inhibitor like PBTZ169 should be used as a positive control.[11]
-
Resazurin Sodium Salt: Stock solution of 0.02% (w/v) in sterile distilled water, protected from light.
-
Equipment: 96-well clear, flat-bottom microtiter plates, multichannel pipettes, plate shaker, humidified incubator (37°C), microplate reader (absorbance at 570 nm and 600 nm).
Step-by-Step Methodology
-
Inoculum Preparation: a. Culture mycobacteria in 7H9 broth until they reach mid-log phase (OD₆₀₀ of 0.4-0.6). b. Dilute the culture in fresh 7H9 media to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL. The exact dilution factor must be optimized for your specific strain and growth conditions.
-
Compound Plating: a. Prepare a 2-fold serial dilution of your test compounds and the positive control (e.g., PBTZ169) in 7H9 media directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include vehicle control wells containing media with the same final concentration of DMSO as the compound wells (typically ≤0.5%). c. Include a "no-drug" growth control (media only).
-
Inoculation: a. Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterile control wells (which should contain 200 µL of media only). b. The final volume in all test wells is now 200 µL.
-
Incubation: a. Seal the plates with a breathable membrane or place them in a humidified container to prevent evaporation. b. Incubate the plates at 37°C. Incubation time is critical and strain-dependent:
- M. smegmatis: 24-48 hours.
- M. tuberculosis H37Ra: 5-7 days.
-
Assay Readout: a. After incubation, add 30 µL of the 0.02% resazurin solution to each well. b. Incubate for an additional 16-24 hours at 37°C. c. Observe the color change. Viable cells will turn the well from blue to pink. d. (Optional) Read fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).
-
Data Analysis: a. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (i.e., inhibits ≥90% of bacterial growth).
Protocol 2: Luciferase Reporter Assay for High-Throughput Screening (HTS)
This assay utilizes a mycobacterial strain engineered to constitutively express a luciferase enzyme.[12][13] Bacterial viability is directly proportional to the amount of light produced, which can be measured with high sensitivity using a luminometer. This method is faster, more sensitive than colorimetric assays, and highly amenable to automation in 384-well formats, making it ideal for HTS.[14][15]
Materials and Reagents
-
Mycobacterial Strain: M. tuberculosis H37Ra-lux or H37Rv-lux, expressing a bacterial luciferase gene cassette (e.g., luxAB).[12]
-
Growth Media & Compounds: As described in Protocol 1.
-
Equipment: 384-well solid white, flat-bottom microtiter plates (for luminescence), multichannel pipettes or liquid handling robot, humidified incubator (37°C), luminometer.
Step-by-Step Methodology
-
Inoculum Preparation: a. Grow the luciferase-expressing mycobacterial strain to mid-log phase (OD₆₀₀ of 0.4-0.6). b. Dilute the culture in fresh 7H9 media to a density that gives a strong luminescent signal after the incubation period (this must be optimized). A starting point is a final concentration of 1-5 x 10⁵ CFU/mL.
-
Compound Plating (HTS Format): a. Using a liquid handler, dispense a small volume (e.g., 200 nL) of test compounds from a library dissolved in DMSO into the 384-well plates. b. Control wells on each plate should receive DMSO only (negative control) or a known inhibitor (positive control).
-
Inoculation: a. Add 40 µL of the prepared mycobacterial inoculum to each well. b. The final volume in each well is ~40 µL.
-
Incubation: a. Seal the plates and incubate at 37°C in a humidified incubator. b. Incubation time is typically shorter than for the REMA assay due to the higher sensitivity. For M.tb-lux, 3-5 days is often sufficient.
-
Assay Readout: a. Equilibrate the plates to room temperature. b. Read the luminescence signal (Relative Light Units, RLU) using a plate luminometer with an integration time of 0.5-1 second per well. No additional reagents are required for bacterial luciferase systems.
-
Data Analysis: a. Normalize the data using the plate controls:
- % Inhibition = 100 * (1 - [RLU_compound - RLU_positive_control] / [RLU_negative_control - RLU_positive_control]) b. For HTS, calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for screening.
- Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_negative_control - Mean_positive_control| c. Hits are typically defined as compounds that achieve a certain inhibition threshold (e.g., >80% inhibition). These hits are then re-tested and subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
Results from dose-response experiments should be tabulated to clearly show the relationship between compound concentration and mycobacterial growth inhibition.
Table 1: Example Dose-Response Data for a Novel Benzothiazinone Analogue (Compound X)
| Compound Concentration (µM) | % Growth Inhibition (Mean ± SD, n=3) |
| 10.0 | 99.8 ± 0.5 |
| 5.0 | 99.5 ± 0.8 |
| 2.5 | 98.2 ± 1.5 |
| 1.25 | 92.1 ± 2.1 |
| 0.625 | 75.4 ± 4.3 |
| 0.313 | 48.9 ± 5.1 |
| 0.156 | 22.3 ± 3.8 |
| 0.078 | 5.6 ± 2.0 |
| Vehicle (DMSO) | 0.0 ± 2.5 |
| PBTZ169 (1 µM) | 99.7 ± 0.6 |
From this data, the MIC for Compound X would be determined as 1.25 µM , as this is the lowest concentration that inhibits growth by over 90%. The IC₅₀ would be calculated by fitting the data to a four-parameter logistic curve, which in this case is approximately 0.3 µM .
Conclusion
The protocols described in this application note provide robust and validated methods for assessing the whole-cell activity of benzothiazinone-class inhibitors against mycobacteria. The REMA assay is a cost-effective and straightforward method for determining MIC values, making it ideal for smaller-scale SAR studies. The luciferase reporter assay offers superior sensitivity and throughput, positioning it as the method of choice for primary screening of large compound libraries. By following the principles of systematic assay development and validation outlined here, researchers can confidently identify and characterize novel DprE1 inhibitors, contributing to the urgent search for new anti-tuberculosis therapies.
References
-
Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(26), E1734-E1743. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zimic, M., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(4), e01234-22. [Link]
-
Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(38), 32288-32298. [Link]
-
Van den Bergh, B., et al. (2024). A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. Microbiology Spectrum, 12(3), e03723-23. [Link]
-
Makarov, V., et al. (2020). Development of Macozinone for TB treatment: An Update. ResearchGate. [Link]
-
Wang, B., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. European Journal of Medicinal Chemistry, 67, 343-352. [Link]
-
Jacobs, W. R., Jr., et al. (2001). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology, 39(8), 2877-2883. [Link]
-
White, E. L., et al. (2016). Mycobacterium tuberculosis High-Throughput Screening. Methods in Molecular Biology, 1439, 181-195. [Link]
-
Li, X., et al. (2021). Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. Scientific Reports, 11(1), 20689. [Link]
-
Abed, N., et al. (2012). Development of Quantitative Cell-Based Enzyme Assays in Microdroplets. Analytical Chemistry, 84(18), 7726-7733. [Link]
-
Kumar, P., et al. (2015). Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. PLoS One, 10(7), e0131971. [Link]
-
Li, Y., et al. (2022). TAK1 phosphorylation mediates macozinone (PBTZ169) induced innate immune activation against tuberculosis. mSphere, 7(5), e00293-22. [Link]
-
Bell, B., et al. (2022). Luciferase reporter mycobacteriophage (TM4::GeNL) enables rapid assessment of drug susceptibilities and inducible macrolide resistance in Mycobacterium abscessus complex. Journal of Clinical Microbiology, 60(9), e00557-22. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS One, 14(1), e0205479. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
-
Christophe, T., et al. (2009). High Content Screening Identifies Decaprenyl-Phosphoribose 2' Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. PLoS Pathogens, 5(10), e1000645. [Link]
-
Working Group for New TB Drugs. (n.d.). BTZ-043. Working Group for New TB Drugs. [Link]
-
Zimmerman, M., et al. (2021). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial Agents and Chemotherapy, 65(11), e00947-21. [Link]
-
LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
-
Walter, M. C., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 16(24), 3790-3796. [Link]
-
Chirinda, B., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(6), e00051-19. [Link]
-
Van den Bergh, B., et al. (2024). A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. PubMed. [Link]
-
Warrier, T., et al. (2016). A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. ACS Infectious Diseases, 2(10), 693-703. [Link]
-
Snewin, V. A., et al. (1999). Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity, 67(9), 4586-4593. [Link]
-
Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169). Working Group for New TB Drugs. [Link]
-
Wikipedia. (2024). Enzyme inhibitor. Wikipedia. [Link]
-
ResearchGate. (n.d.). Assays probing inhibition of DprE1 and whole-cell activity of CT325. ResearchGate. [Link]
-
Wang, B., et al. (2013). Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. ResearchGate. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Andreu, N., et al. (2010). Optimisation of Bioluminescent Reporters for Use with Mycobacteria. PLoS One, 5(5), e10777. [Link]
-
Parichha, A. (2022). What is luciferase assay used for? YouTube. [Link]
-
Edmondson, D. E., et al. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 27(2), 229-279. [Link]
-
Stanley, S. A., et al. (2014). Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening. ACS Chemical Biology, 9(2), 492-500. [Link]
-
Li, Y., et al. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial Agents and Chemotherapy, 62(11), e01321-18. [Link]
-
Gafner, F., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2841. [Link]
-
Makarov, V., et al. (2017). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(12), e01397-17. [Link]
-
Tanner, R., et al. (2017). Whole Blood Mycobacterial Growth Assays for Assessing Human Tuberculosis Susceptibility: A Systematic Review and Meta-Analysis. Frontiers in Immunology, 8, 153. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the different 2-sulfonylpiperazin... ResearchGate. [Link]
-
Susanto, B. O., et al. (2020). Population pharmacokinetics of macozinone (PBTZ-169) and active metabolites in healthy volunteers after different oral formulations. PAGE 2020. [Link]
-
Spigaglia, P., et al. (2022). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Methods in Molecular Biology, 2459, 15-28. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-hydroxy-4H-benzothiazin-3-one as a DprE1 Inhibitor
For: Researchers, scientists, and drug development professionals in tuberculosis research.
Introduction: The Imperative for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new therapeutic agents that act on novel targets essential for mycobacterial survival.[1][2][3] One of the most promising of these new targets is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][6]
DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[7][8][9] Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan.[4][10] These arabinan polymers are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death.[7][8] The benzothiazinones (BTZs) are a potent class of DprE1 inhibitors, with compounds like BTZ043 showing remarkable efficacy against Mtb.[1][8][11] This application note focuses on the experimental evaluation of a specific benzothiazinone derivative, 7-hydroxy-4H-benzothiazin-3-one, as a DprE1 inhibitor.
Mechanism of Action: Covalent Inhibition of DprE1
Benzothiazinones are prodrugs that are activated within the mycobacterium.[12][13] The nitro group of the BTZ scaffold is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[13][14] This irreversible inhibition effectively shuts down the arabinan biosynthesis pathway, leading to potent bactericidal activity.[7][9]
Caption: DprE1 pathway and its inhibition by 7-hydroxy-4H-benzothiazin-3-one.
Experimental Evaluation Workflow
A systematic approach is crucial for the comprehensive evaluation of 7-hydroxy-4H-benzothiazin-3-one as a DprE1 inhibitor. The workflow encompasses biochemical assays to confirm direct enzyme inhibition, whole-cell assays to determine antimycobacterial activity, and cytotoxicity assays to assess the compound's safety profile.
Caption: Overall experimental workflow for evaluating DprE1 inhibitors.
Protocols
DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of 7-hydroxy-4H-benzothiazin-3-one to inhibit the enzymatic activity of purified DprE1. A fluorometric method offers high sensitivity and is amenable to high-throughput screening.[10][15]
Principle: The assay measures the reduction of a fluorogenic probe, resazurin, which is coupled to the reoxidation of the FAD cofactor of DprE1. Inhibition of DprE1 activity leads to a decrease in the fluorescent signal.
Materials:
-
Purified recombinant Mtb DprE1 enzyme
-
7-hydroxy-4H-benzothiazin-3-one
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
Resazurin sodium salt
-
Diaphorase
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of 7-hydroxy-4H-benzothiazin-3-one in DMSO. Serially dilute the compound in assay buffer to create a range of test concentrations.
-
Assay Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (or DMSO for control)
-
DprE1 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of DPR, resazurin, diaphorase, and NADH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)
The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mtb.[16] It is a reliable and widely used method for assessing the whole-cell activity of potential anti-TB drugs.[2]
Principle: Viable, metabolically active Mtb cells reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin. Inhibition of bacterial growth by the test compound prevents this color change.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
7-hydroxy-4H-benzothiazin-3-one
-
Resazurin solution
-
96-well microplates
-
Positive control antibiotics (e.g., Isoniazid, Rifampicin)
Procedure:
-
Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (OD₆₀₀) to standardize the inoculum.
-
Compound Dilution: Serially dilute 7-hydroxy-4H-benzothiazin-3-one in 7H9 broth in the 96-well plates.
-
Inoculation: Add the standardized Mtb inoculum to each well containing the test compound. Include wells with bacteria only (negative control) and broth only (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro Cytotoxicity Assay (MTT Assay)
It is essential to evaluate the toxicity of the compound against mammalian cells to determine its selectivity.[17][18] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Vero cells (or another suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
7-hydroxy-4H-benzothiazin-3-one
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Positive control cytotoxic agent (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 7-hydroxy-4H-benzothiazin-3-one. Include wells with cells only (negative control) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear interpretation and comparison.
Table 1: In Vitro DprE1 Enzyme Inhibition
| Compound | IC₅₀ (nM) | Assay Method |
|---|---|---|
| 7-hydroxy-4H-benzothiazin-3-one | [Insert experimental value] | Fluorometric |
| BTZ043 (Control) | [Insert literature or experimental value] | Fluorometric |
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |
|---|---|
| 7-hydroxy-4H-benzothiazin-3-one | [Insert experimental value] |
| Isoniazid | [Insert literature or experimental value] |
| Rifampicin | [Insert literature or experimental value] |
Table 3: Cytotoxicity Profile and Selectivity Index
| Compound | CC₅₀ (µM) vs. Vero cells | Selectivity Index (SI = CC₅₀ / MIC) |
|---|---|---|
| 7-hydroxy-4H-benzothiazin-3-one | [Insert experimental value] | [Calculate from experimental data] |
| Doxorubicin | [Insert literature or experimental value] | Not Applicable |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 7-hydroxy-4H-benzothiazin-3-one as a DprE1 inhibitor. A potent IC₅₀ value in the biochemical assay, a low MIC in the whole-cell assay, and a high CC₅₀ in the cytotoxicity assay (leading to a high Selectivity Index) would indicate that this compound is a promising candidate for further preclinical development.
Future studies could include:
-
Evaluation against a panel of drug-resistant Mtb clinical isolates.[19]
-
In vivo efficacy studies in an animal model of tuberculosis, such as the C3HeB/FeJ mouse model.[5]
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.[7][20]
-
Mechanism of action studies to confirm covalent modification of DprE1.
By following these detailed protocols and a logical experimental workflow, researchers can effectively evaluate the potential of 7-hydroxy-4H-benzothiazin-3-one and other novel benzothiazinone derivatives as much-needed new treatments for tuberculosis.
References
-
Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. (2021). PubMed Central. Available at: [Link]
-
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (2023). ACS Omega. Available at: [Link]
-
First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. (2025). JAC-Antimicrobial Resistance. Available at: [Link]
-
Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. (2012). PNAS. Available at: [Link]
-
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. (2024). MDPI. Available at: [Link]
-
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (2023). PubMed Central. Available at: [Link]
-
Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. (2014). PubMed Central. Available at: [Link]
-
Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. (2012). PubMed Central. Available at: [Link]
-
Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. (2020). PubMed Central. Available at: [Link]
-
BTZ-043. (n.d.). Working Group for New TB Drugs. Available at: [Link]
-
A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. (2019). PLOS ONE. Available at: [Link]
-
Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. (2023). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
What are DprE1 inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]
-
Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. (2024). Taylor & Francis Online. Available at: [Link]
-
Clinical trial of DprE1 inhibitors: from bench to bedside. (2025). ResearchGate. Available at: [Link]
-
Design, synthesis and antitubercular evaluation of benzothiazinones... (n.d.). ScienceDirect. Available at: [Link]
-
Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. (2018). RSC Publishing. Available at: [Link]
-
First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. (2025). JAC-Antimicrobial Resistance. Available at: [Link]
-
Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds. (n.d.). University of Birmingham. Available at: [Link]
-
Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. (2023). Microbiology Spectrum. Available at: [Link]
-
Bibliometric and Visualization Analysis of DprE1 Inhibitors to Combat Tuberculosis. (2025). PubMed Central. Available at: [Link]
-
Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence. (2021). ACS Omega. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. Bibliometric and Visualization Analysis of DprE1 Inhibitors to Combat Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. opentrons.com [opentrons.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00720A [pubs.rsc.org]
Application Notes & Protocols: Evaluating Benzothiazinone Derivatives Against Drug-Resistant Mycobacterium tuberculosis
Introduction: A New Paradigm in Anti-Tubercular Drug Development
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) poses a significant threat to global health, rendering many existing therapeutic regimens ineffective.[1] This has catalyzed the search for novel anti-tubercular agents with unique mechanisms of action. Among the most promising new classes of compounds are the benzothiazinones (BTZs). These potent molecules, including preclinical candidates like BTZ043 and PBTZ169, exhibit nanomolar bactericidal activity against both drug-susceptible and drug-resistant MTB strains.[2][3][4]
The primary target of BTZs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5] DprE1 is a critical component of the mycobacterial cell wall synthesis pathway, specifically involved in the biosynthesis of arabinans.[6] BTZs act as suicide inhibitors, forming a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, thereby irreversibly inhibiting its function and leading to bacterial cell death.[3][5][7][8][9] This unique mechanism of action makes BTZs highly attractive candidates for treating drug-resistant tuberculosis.
These application notes provide a detailed, field-proven protocol for the comprehensive in vitro evaluation of novel benzothiazinone derivatives against drug-resistant MTB strains. The described methodologies are designed to establish a robust data package for lead candidate selection, encompassing determination of antimycobacterial potency and assessment of cytotoxicity.
Core Principles of the Protocol
This protocol is built upon a foundation of scientific rigor and safety. All manipulations involving live cultures of drug-resistant M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[10][11][12] Adherence to strict aseptic techniques and institutional biosafety guidelines is paramount to ensure the safety of the researchers and the integrity of the experimental results.[13]
The workflow is designed to be logical and progressive, starting with the primary assessment of antimycobacterial activity and followed by an evaluation of the compound's safety profile.
Mechanism of Action: DprE1 Inhibition
The bactericidal effect of benzothiazinones stems from their targeted inhibition of DprE1, a key enzyme in the synthesis of the mycobacterial cell wall.
Caption: Covalent inhibition of DprE1 by benzothiazinones disrupts arabinan synthesis.
Experimental Workflow Overview
The evaluation of novel benzothiazinone derivatives follows a systematic progression to ensure data quality and efficient resource allocation.
Caption: High-level workflow for testing benzothiazinone derivatives.
PART 1: Antimycobacterial Susceptibility Testing
The initial and most critical step is to determine the potency of the benzothiazinone derivatives against clinically relevant drug-resistant MTB strains. The Resazurin Microtiter Assay (REMA) is a rapid, cost-effective, and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against MTB.[14][15][16][17]
Materials and Reagents
-
Bacterial Strains:
-
Drug-resistant clinical isolates of M. tuberculosis (e.g., MDR, XDR strains).
-
M. tuberculosis H37Rv (ATCC 27294) as a quality control strain.[18]
-
-
Media and Buffers:
-
Middlebrook 7H9 broth base.
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment.
-
Glycerol.
-
Tween 80.
-
Phosphate Buffered Saline (PBS), sterile.
-
-
Reagents:
-
Benzothiazinone derivatives (stock solutions prepared in DMSO).
-
Reference anti-tubercular drugs (e.g., Isoniazid, Rifampicin, Moxifloxacin) for control plates.
-
Resazurin sodium salt (0.02% w/v in sterile distilled water, stored at 4°C in the dark).[14]
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates.
-
Biosafety cabinet (Class II or III).
-
Incubator (37°C).
-
Multichannel pipette.
-
Spectrophotometer or microplate reader.
-
Sterile glass beads (3-5 mm).
-
Vortex mixer.
-
Protocol: MIC Determination using REMA
This protocol is adapted from established methodologies and optimized for high-throughput screening.[14][17][19]
Step 1: Preparation of MTB Inoculum
-
Culture MTB strains in 7H9 broth supplemented with OADC and 0.05% Tween 80 until mid-log phase.
-
Transfer the culture to a sterile tube containing glass beads and vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large clumps to settle for 30 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.[14]
Step 2: Plate Preparation
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the benzothiazinone derivative stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
The final volume in each well should be 100 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells with 7H9 broth only (no drug).
-
Sterility Control: Wells with 7H9 broth only (no bacteria).
-
Reference Drug Control: A separate set of dilutions with a known anti-tubercular drug.
-
Step 3: Inoculation and Incubation
-
Add 100 µL of the prepared MTB inoculum to each well (except the sterility control wells).
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.[14]
Step 4: Addition of Resazurin and Reading
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[14]
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Visually assess the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[14][19]
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[14][19]
Data Presentation and Interpretation
The MIC values should be tabulated for clear comparison across different benzothiazinone derivatives and drug-resistant MTB strains.
| Compound ID | MTB Strain | Resistance Profile | MIC (µg/mL) |
| BTZ-Derivative-01 | Clinical Isolate 1 | MDR (INH-R, RIF-R) | 0.015 |
| BTZ-Derivative-01 | Clinical Isolate 2 | XDR | 0.03 |
| BTZ-Derivative-01 | H37Rv | Drug-Susceptible | 0.008 |
| Moxifloxacin | Clinical Isolate 1 | MDR (INH-R, RIF-R) | 0.5 |
| Moxifloxacin | H37Rv | Drug-Susceptible | 0.125 |
Table 1: Example MIC data for a novel benzothiazinone derivative.
Causality Behind Experimental Choices: The use of REMA is a strategic choice for primary screening due to its rapidity and low cost, allowing for the efficient evaluation of a large number of compounds.[15][16] The inclusion of both drug-resistant clinical isolates and a reference susceptible strain (H37Rv) is crucial to confirm that the compound's activity is not compromised by existing resistance mechanisms and to provide a baseline for potency.
PART 2: Cytotoxicity Assessment
A critical aspect of drug development is to ensure that the candidate compounds are selectively toxic to the pathogen and not to the host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxicity of potential drug candidates.[20][21]
Materials and Reagents
-
Cell Line: A549 (human lung adenocarcinoma) or THP-1 (human monocytic) cell lines are commonly used.[20][21]
-
Media and Buffers:
-
RPMI-1640 or DMEM medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
PBS, sterile.
-
-
Reagents:
-
Benzothiazinone derivatives (stock solutions in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[21]
-
DMSO (cell culture grade).
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (570 nm).
-
Protocol: MTT Cytotoxicity Assay
Step 1: Cell Seeding
-
Culture the mammalian cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 1 x 10^4 cells per well in 100 µL of medium in a 96-well plate.[20]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]
Step 2: Compound Treatment
-
Prepare serial dilutions of the benzothiazinone derivatives in the cell culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compounds.
-
Include a "cells only" control (medium with DMSO at the highest concentration used for the compounds) and a "medium only" blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[20]
Step 3: MTT Addition and Incubation
-
Four hours before the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Continue to incubate for the remaining 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Step 4: Formazan Solubilization and Reading
-
Carefully remove the medium from each well.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the % viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) to assess the compound's therapeutic window:
-
SI = CC50 / MIC
-
A higher SI value (typically >10) is desirable, indicating greater selectivity for the mycobacteria over the host cells.
-
| Compound ID | MIC vs. H37Rv (µg/mL) | CC50 vs. A549 cells (µg/mL) | Selectivity Index (SI) |
| BTZ-Derivative-01 | 0.008 | >100 | >12500 |
| BTZ-Derivative-02 | 0.012 | 50 | 4167 |
Table 2: Example cytotoxicity and selectivity index data.
Trustworthiness of the Protocol: This dual-assay approach provides a self-validating system. A compound that is highly potent against MTB (low MIC) but also highly toxic to mammalian cells (low CC50) would be deprioritized. The SI serves as a quantitative measure of this balance, ensuring that only compounds with a promising safety profile are advanced for further development.
Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the initial in vitro evaluation of novel benzothiazinone derivatives against drug-resistant M. tuberculosis. By systematically determining the antimycobacterial potency and assessing the cytotoxicity, researchers can confidently identify lead candidates for further preclinical development. Subsequent studies should include evaluation in macrophage infection models, checkerboard assays to assess synergy with existing anti-tubercular drugs, and ultimately, in vivo efficacy studies in animal models of tuberculosis.[22][23] The continued exploration of the benzothiazinone scaffold holds significant promise for the development of new, effective treatments to combat the global threat of drug-resistant tuberculosis.
References
-
Title: Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations Source: PLOS ONE URL: [Link]
-
Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Journal of Clinical Microbiology URL: [Link]
-
Title: Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis Source: World Health Organization URL: [Link]
-
Title: Drug Resistance Mechanisms in Mycobacterium tuberculosis Source: International Journal of Molecular Sciences URL: [Link]
-
Title: First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis Source: eClinicalMedicine URL: [Link]
-
Title: Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination Source: European Journal of Clinical Microbiology & Infectious Diseases URL: [Link]
-
Title: Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis Source: Communications Biology URL: [Link]
-
Title: Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 Source: Journal of Cancer Research and Therapeutics URL: [Link]
-
Title: Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries Source: Applied Biosafety URL: [Link]
-
Title: Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method Source: Journal of Clinical Microbiology URL: [Link]
-
Title: Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR Source: European Respiratory Journal URL: [Link]
-
Title: Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Biohazard levels and biosafety protection for Mycobacterium tuberculosis strains with different virulence Source: MedNexus URL: [Link]
-
Title: Cytotoxicity detection and intracellular anti-Mycobacterium... Source: ResearchGate URL: [Link]
-
Title: Drug-susceptibility testing in tuberculosis: methods and reliability of results Source: European Respiratory Journal URL: [Link]
-
Title: Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis Source: European Respiratory Journal URL: [Link]
-
Title: System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis Source: Journal of Visualized Experiments URL: [Link]
-
Title: Laboratory Safety: Work Practices for Mycobacterium tuberculosis Source: Association of Public Health Laboratories URL: [Link]
-
Title: In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Minimal inhibitory concentration values of anti-TB drugs Source: Infection and Drug Resistance URL: [Link]
-
Title: Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex Source: Clinical Microbiology and Infection URL: [Link]
-
Title: Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis Source: Science Translational Medicine URL: [Link]
-
Title: Drug Susceptibility Testing for M. tuberculosis Complex Source: Association of Public Health Laboratories URL: [Link]
-
Title: Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-d-ribofuranose 2′-Oxidase DprE1 Source: Journal of the American Chemical Society URL: [Link]
-
Title: High-risk tb laboratories (tb-containment laboratories) Source: TB Knowledge Sharing, World Health Organization URL: [Link]
-
Title: Rapid and Inexpensive Detection of MDR Mycobacterium tuberculosis using a Resazurin Microtitreplate Assay Source: University of KwaZulu-Natal URL: [Link]
-
Title: Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method Source: Journal of Clinical Microbiology URL: [Link]
-
Title: In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis Source: Semantic Scholar URL: [Link]
-
Title: Feasibility of establishing a biosafety level 3 tuberculosis culture laboratory of acceptable quality standards in a resource-limited setting: an experience from Uganda Source: BMC Infectious Diseases URL: [Link]
-
Title: Drug susceptibility testing for Mycobacterium tuberculosis: a narrative review Source: Journal of the Korean Medical Association URL: [Link]
-
Title: PBTZ 169 and BTZ 043 with the covalent inhibition mechanism of DprE1. Source: ResearchGate URL: [Link]
-
Title: Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis Source: Journal of Medical Microbiology URL: [Link]
-
Title: Efficacy and Cytotoxicity Screening of Inhibitors of M.tuberculosis | Protocol Preview Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: An Official ATS Statement: Hepatotoxicity of Antituberculosis Therapy Source: American Journal of Respiratory and Critical Care Medicine URL: [Link]
-
Title: BTZ-043 Source: Working Group for New TB Drugs URL: [Link]
Sources
- 1. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biosafety.be [biosafety.be]
- 11. mednexus.org [mednexus.org]
- 12. Feasibility of establishing a biosafety level 3 tuberculosis culture laboratory of acceptable quality standards in a resource-limited setting: an experience from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. media.tghn.org [media.tghn.org]
- 17. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 18. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: Elucidating the Three-Dimensional Architecture of Benzothiazinone Derivatives via Single-Crystal X-ray Crystallography
Abstract
Benzothiazinones represent a critical class of heterocyclic compounds, with prominent members demonstrating significant therapeutic potential, particularly as potent antitubercular agents.[1][2][3] A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics. Single-crystal X-ray crystallography stands as the definitive method for obtaining precise atomic coordinates, offering unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions.[4] This guide provides a comprehensive, field-proven protocol for the crystallographic analysis of benzothiazinone derivatives, from crystal growth to structure validation and deposition.
Introduction: The Imperative of Structural Insight
The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape and the way it interacts with its biological target. For benzothiazinone derivatives, which include promising drug candidates like BTZ043 and macozinone, crystallographic studies have been instrumental in revealing their covalent mechanism of action against enzymes like DprE1 in Mycobacterium tuberculosis.[2] By providing a precise atomic map, X-ray crystallography allows researchers to visualize drug-target interactions, understand the basis of potency and selectivity, and rationally design modifications to improve pharmacokinetic and pharmacodynamic properties. This protocol is designed to be a self-validating system, guiding the user through the necessary steps to generate a high-quality, publishable crystal structure.
The Crystallographic Workflow: A Logical Framework
The journey from a powdered compound to a refined crystal structure is a multi-step process. Each stage is critical for the success of the experiment and the quality of the final model. The following diagram outlines the logical flow of the protocol described herein.
Caption: The complete experimental workflow for X-ray crystallography of benzothiazinone derivatives.
Phase 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal. The goal is to produce single, well-ordered crystals of a suitable size (typically 0.1-0.3 mm in each dimension).[5]
Prerequisite: Purity of the Starting Material
Expertise & Experience: Impurities are the bane of crystallization. They can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to disordered and poorly diffracting crystals. It is imperative to start with material of the highest possible purity (>98%). Techniques such as flash chromatography or recrystallization are often necessary pre-crystallization steps.
Crystallization Techniques for Benzothiazinone Derivatives
Benzothiazinones are generally stable, organic compounds, making them amenable to a variety of crystallization methods. The key is to approach a state of supersaturation slowly, allowing molecules to pack in a highly ordered, crystalline lattice.
Protocol 3.2.1: Slow Evaporation
-
Rationale: This is the simplest method and often a good starting point. The gradual removal of solvent increases the solute concentration to the point of crystallization.
-
Procedure: a. Dissolve the benzothiazinone derivative in a suitable solvent (see Table 1) to near-saturation in a small vial or test tube. b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. c. Leave the vial undisturbed in a vibration-free environment at a constant temperature. d. Monitor for crystal growth over several days to weeks.
Protocol 3.2.2: Vapor Diffusion (Solvent/Anti-Solvent)
-
Rationale: This technique offers finer control over the rate of supersaturation. A volatile "good" solvent, in which the compound is soluble, slowly diffuses into a less volatile "anti-solvent," in which the compound is insoluble, inducing crystallization.
-
Procedure: a. Dissolve the compound in a small amount of a "good" solvent (e.g., Dichloromethane, Acetone) in a small, open inner vial. b. Place this inner vial inside a larger, sealed "reservoir" vial containing a larger volume of an "anti-solvent" (e.g., Hexane, Pentane, Diethyl ether). c. Seal the outer vial and leave it undisturbed. The vapor of the good solvent will slowly diffuse out of the inner vial while the vapor of the anti-solvent diffuses in, reducing the solubility of the compound and promoting crystal growth.
Protocol 3.2.3: Solvent Layering
-
Rationale: Similar to vapor diffusion but faster, this method is useful for compounds that are highly soluble in the "good" solvent.
-
Procedure: a. Create a concentrated solution of the compound in a dense, "good" solvent (e.g., Dichloromethane) at the bottom of a narrow test tube. b. Carefully layer a less dense, miscible "anti-solvent" (e.g., Hexane) on top, minimizing mixing at the interface. c. Crystals will ideally form at the interface as the solvents slowly mix.
| Solvent System | Boiling Point (°C) | Polarity Index | Comments |
| Good Solvents | |||
| Acetone | 56 | 5.1 | Good starting point for many organic solids. |
| Dichloromethane (DCM) | 40 | 3.1 | Excellent solvent for a wide range of organic compounds. |
| Ethyl Acetate | 77 | 4.4 | A less volatile option than Acetone or DCM. |
| Acetonitrile | 82 | 5.8 | A more polar option. |
| Anti-Solvents | |||
| Hexane / Pentane | 69 / 36 | 0.1 | Excellent non-polar anti-solvents. |
| Diethyl Ether | 35 | 2.8 | Highly volatile, good for vapor diffusion. |
| Methanol / Ethanol | 65 / 78 | 5.1 / 4.3 | Can act as both a solvent and an anti-solvent depending on the derivative. |
| Table 1: Common solvents for the crystallization of benzothiazinone derivatives. |
Phase 2: From Crystal to Diffraction Pattern
Once suitable crystals are obtained, the next step is to mount one and collect diffraction data using a diffractometer.
Protocol 4.1: Crystal Selection and Mounting
-
Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or satellite growths. The ideal size is typically between 0.1 mm and 0.3 mm.[5]
-
Mounting: a. Place a small drop of cryoprotectant oil (e.g., Paratone-N) on a glass slide. b. Using a fine needle or loop, transfer the selected crystal into the oil. c. Carefully scoop the crystal with a cryo-loop, ensuring a minimal amount of oil adheres to it.[6] d. Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This "flash-cooling" minimizes radiation damage during data collection.[6]
Protocol 4.2: Data Collection Strategy
-
Rationale: The goal is to measure the intensities of as many unique reflections as possible (high completeness) with good signal-to-noise (high I/σI). A modern CCD or CMOS detector-based diffractometer is typically used.
-
Procedure: a. Initial Screening: Collect a few initial frames to assess the diffraction quality, determine the unit cell parameters, and screen for issues like twinning. b. Strategy Calculation: Based on the determined crystal system and unit cell, the data collection software will calculate an optimal strategy (a series of scans at different crystal orientations) to collect a complete and redundant dataset. c. Full Data Collection: Execute the calculated strategy. Data collection can take from a few hours to a full day.[5] It is crucial to collect data to a high resolution (ideally better than 0.84 Å) for a small molecule.[7]
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Mo is standard for small molecules; Cu can be better for determining absolute configuration. |
| Temperature | 100 K | Minimizes thermal motion and radiation damage. |
| Detector Distance | 40-60 mm | A balance between resolving spots and capturing high-angle data. |
| Frame Width (Δω or Δφ) | 0.5 - 1.0° | Fine slicing allows for better 3D profiling of reflections.[8] |
| Exposure Time | 10 - 60 seconds/frame | Dependent on crystal size, scattering power, and X-ray source intensity. |
| Resolution Goal (d_min) | < 0.8 Å | Higher resolution leads to a more precise structure. |
| Table 2: Typical data collection parameters for benzothiazinone derivatives. |
Phase 3: Structure Solution and Refinement
This phase is entirely computational, transforming the raw diffraction intensities into a chemically meaningful atomic model.[9] Software suites like SHELX (via interfaces like Olex2 or WinGX) are the standard for small molecule crystallography.[10][11][12][13]
Protocol 5.1: Data Processing and Structure Solution
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection spot and apply corrections for experimental factors (e.g., Lorentz-polarization). The output is a reflection file (e.g., an .hkl file).
-
Space Group Determination: The systematic absences and symmetry of the reflection data are analyzed to determine the correct space group.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using Direct Methods (e.g., with SHELXS or SHELXT).[11] This initial solution provides the positions of the heaviest atoms.
Protocol 5.2: Structure Refinement
-
Rationale: Refinement is an iterative process of improving the initial atomic model to best fit the experimental diffraction data. This is typically done using a least-squares minimization algorithm (e.g., with SHELXL).
-
Iterative Procedure: a. Atom Assignment: Identify the initial atomic fragments in the electron density map and assign them to the known molecular structure of the benzothiazinone derivative. b. Isotropic Refinement: Refine the positions and isotropic (spherical) atomic displacement parameters (ADPs or "thermal ellipsoids") of the non-hydrogen atoms. c. Anisotropic Refinement: Once the model is mostly complete, refine the ADPs anisotropically, allowing them to be ellipsoidal, which better represents the direction-dependent thermal motion of the atoms. d. Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are placed in calculated, idealized positions using a riding model (e.g., HFIX commands in SHELXL).[14] e. Convergence: The refinement is considered complete when the R-factors (indicators of the agreement between the calculated and observed data) and the parameter shifts are stable. Key metrics to monitor are R1, wR2, and the goodness-of-fit (GooF).
Phase 4: Ensuring Trustworthiness - Validation and Deposition
A solved structure is not complete until it has been rigorously validated. This step is crucial for scientific integrity and is a prerequisite for publication.
Protocol 6.1: Structure Validation
-
The checkCIF Utility: The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for consistency, completeness, and potential errors.[15][16][17]
-
Interpreting Alerts: checkCIF generates a report with alerts classified from A (most severe) to G (informational). All A and B level alerts must be investigated and resolved or convincingly explained.[18][19] Common alerts relate to missed symmetry, incorrect atom assignments, or unusual bond lengths and angles.
Protocol 6.2: Finalizing the Crystallographic Information File (CIF)
The CIF is the standard format for archiving and communicating crystallographic results.[20] It contains all the necessary information to reproduce and verify the structure, including:
-
Unit cell parameters
-
Data collection and refinement statistics
-
Atomic coordinates and displacement parameters
-
Bond lengths, angles, and torsion angles
Protocol 6.3: Data Deposition
-
Rationale: It is standard practice and a requirement for publication in most journals to deposit crystallographic data in a public repository. This ensures the data is Findable, Accessible, Interoperable, and Reusable (FAIR).[17]
-
Procedure: a. The primary repository for small molecule organic and metal-organic structures is the Cambridge Crystallographic Data Centre (CCDC).[21] b. Use the CCDC's online deposition service to upload the final CIF and the structure factor file (.fcf).[22][23] c. The service will perform a checkCIF validation as part of the deposition process. d. Upon successful deposition, a unique CCDC number will be assigned to the structure, which should be included in the corresponding publication.[18]
Conclusion
Single-crystal X-ray crystallography provides the highest-resolution view of the molecular world, offering indispensable information for drug discovery and development. By following this detailed, causality-driven protocol, researchers can confidently navigate the process of determining the crystal structures of novel benzothiazinone derivatives. A rigorously solved and validated crystal structure is a self-validating piece of evidence, providing a solid foundation for understanding molecular properties and advancing medicinal chemistry efforts.
References
-
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]
- Waman, Y. B., et al. (2018). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PloS one, 13(1), e0191023.
-
HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]
- Spek, A. L. (2020). Checkcif validation alerts: What they mean and how to respond.
-
OlexSys. (n.d.). Documentation | OlexSys. Retrieved from [Link]
- Rudolph, I., et al. (2018). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation.
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]
- Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press.
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
CCDC. (n.d.). Deposit. Retrieved from [Link]
-
Tronrud, D. E. (2022). “Coot for SHELXL” Tutorial. Retrieved from [Link]
-
Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
- Rudolph, I., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemistryOpen, 10(12), 1234-1248.
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Weiss, M. S. (2013). Data Collection Strategies. Retrieved from [Link]
-
CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]
- Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of the American Chemical Society, 134(2), 912–915.
- Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
-
Olex2. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]
- Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond.
-
School of Chemistry, University of Bristol. (n.d.). T U T O R I A L - 1 Getting started. Retrieved from [Link]
-
Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]
-
CCDC. (n.d.). Structure Deposition Workshop. Retrieved from [Link]
-
OlexSys. (n.d.). Olex2 Manual (Commands). Retrieved from [Link]
- Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–868.
-
Dusek, M. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
- Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859.
-
Olex2. (n.d.). Olex Tutorial. Zenodo. Retrieved from [Link]
-
Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. SciSpace. Retrieved from [Link]
-
Dauter, Z. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]
-
Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. Retrieved from [Link]
-
Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. isis.sis.stfc.ac.uk [isis.sis.stfc.ac.uk]
- 11. hkl-xray.com [hkl-xray.com]
- 12. Documentation | OlexSys [olexsys.org]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. journals.iucr.org [journals.iucr.org]
- 16. youtube.com [youtube.com]
- 17. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 22. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 23. iucr.org [iucr.org]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Substituted Benzothiazinones
Welcome to the technical support center for the synthesis of substituted benzothiazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this important heterocyclic scaffold. As a class of compounds with significant therapeutic potential, particularly as potent antimycobacterial agents like BTZ043 and Macozinone (PBTZ169), their synthesis is a critical area of focus.[1][2][3] This document moves beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. Here, we dissect these issues in a practical question-and-answer format, grounded in established chemical principles and field-proven solutions.
Section 1: Starting Materials and Key Intermediates
The success of a multi-step synthesis is fundamentally dependent on the quality and handling of its initial components. Issues at this stage can cascade, leading to poor yields and complex purification challenges downstream.
Q1: My reaction involving 2-aminothiophenol is sluggish and producing significant byproducts. What's the likely cause and how can I fix it?
A1: The primary suspect is the stability of the 2-aminothiophenol reagent itself. This compound is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer (2,2'-disulfanediyldianiline).[4] This dimerization consumes your starting material, directly reducing the yield of the desired condensation product.
Causality & Troubleshooting:
-
Oxidation Mechanism: The thiol group (-SH) is readily oxidized in the presence of air (oxygen) to form a disulfide bond (S-S). This process can be accelerated by trace metal impurities or basic conditions.
-
Purity Check: Before starting, assess the purity of your 2-aminothiophenol. If it has been stored for a long time or improperly, it may already contain significant amounts of the disulfide dimer. A melting point analysis or a quick NMR spectrum can be informative.
-
Inert Atmosphere: The most critical preventative measure is to conduct your reaction under an inert atmosphere.[4] Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Degassing: Degassing your solvent prior to use (e.g., by sparging with nitrogen or using a freeze-pump-thaw technique) can remove dissolved oxygen, further minimizing oxidation.
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purified 2-aminothiophenol for best results.[4]
Troubleshooting Workflow: Low Yield with 2-Aminothiophenol
Caption: Troubleshooting workflow for reactions involving 2-aminothiophenol.
Section 2: Challenges in Benzothiazinone Ring Formation
The core of the synthesis is the cyclization step that forms the benzothiazinone ring. The efficiency of this step is highly dependent on the chosen synthetic route and reaction conditions. Several pathways exist, each with its own set of advantages and challenges.[5][6]
Q2: My intramolecular cyclization to form the benzothiazinone is failing or giving low yields. How can I optimize this key step?
A2: Inefficient cyclization is a common hurdle. The issue often lies in the choice of synthetic strategy, the base used to promote the reaction, or steric hindrance from your substituents. The "Acylisothiocyanate Pathway" is a classic route, but newer methods like the "Thiourea Pathway" offer significant advantages in terms of safety and robustness.[1][5][6]
Comparative Analysis of Synthetic Pathways:
| Pathway | Key Reagents & Intermediates | Advantages | Common Challenges & Disadvantages |
| Acylisothiocyanate | Substituted benzoyl chloride, NH₄SCN or KSCN; forms a benzoyl isothiocyanate intermediate.[1] | Well-established, widely documented. | Isothiocyanate intermediate can be unstable; may require toxic reagents.[6] |
| Thiourea | Substituted benzoyl chloride, N,N-dialkylthiourea.[5][6] | One-step ring formation, avoids toxic isothiocyanates, robust, and tolerates various functional groups.[5][6] | Steric hindrance on the secondary amine of the thiourea can prevent the reaction.[6] |
| Dithiocarbamate / Alkylxanthogenate | Carbon disulfide (CS₂).[6] | Alternative pathways when others fail. | Requires the use of highly toxic and flammable carbon disulfide.[6] |
| Alkylsulfanyl | Carbon disulfide (CS₂), methyl iodide.[6] | Good for combinatorial chemistry as the amine is added last to a stable intermediate.[6] | Requires toxic CS₂ and carcinogenic methyl iodide.[6] |
Protocol: One-Pot Benzothiazinone Synthesis via the Thiourea Pathway This protocol is adapted from a robust method that allows for the formation of the thiazinone ring in a single synthetic step.[5][6]
-
Acid Chloride Formation: Dissolve the starting substituted benzoic acid (1.0 eq) in toluene. Add thionyl chloride (2.0 eq) and heat the mixture to reflux (approx. 110 °C) for 2 hours.
-
Solvent Removal: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude benzoyl chloride is typically used without further purification.[1]
-
Condensation & Cyclization: Dissolve the crude benzoyl chloride in toluene. Add the corresponding N,N-dialkylthiourea (1.0 eq).
-
Reaction: Heat the mixture to 110 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product.
Key Optimization Points:
-
Base Selection: For pathways requiring a base to facilitate the final ring-closing nucleophilic substitution (like the acylisothiocyanate route), triethylamine (TEA) is commonly used.[1] If the reaction is sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[7]
-
Solvent Choice: Acetonitrile and Dimethylformamide (DMF) are common solvents for these cyclization reactions.[1] Ensure the solvent is anhydrous, as water can hydrolyze key intermediates.
-
Steric Hindrance: If your substituents are bulky, particularly near the reacting centers, the reaction rate may decrease significantly.[5] In such cases, increasing the reaction temperature or switching to a more forcing set of conditions might be necessary. The thiourea pathway is known to be sensitive to steric hindrance near the nitrogen atom of the secondary amine used.[6]
Visualization of Key Synthetic Pathways
Caption: Comparison of the Acylisothiocyanate and direct Thiourea pathways.
Section 3: Purification and Side Product Analysis
Even with an optimized reaction, purification can be a significant challenge, often complicated by the presence of closely related side products.
Q3: I'm having difficulty purifying my final benzothiazinone product. What are the common impurities and what's the best purification strategy?
A3: Common impurities include uncyclized thiourea intermediates, starting materials, and disulfide byproducts from the oxidation of 2-aminothiophenol.[1][4] The purification method of choice is typically flash column chromatography.[1][8]
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel (e.g., 230-400 mesh) as the stationary phase.[8]
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) for better separation.
-
Eluent System: A gradient system of a non-polar solvent (like heptane or hexane) and a moderately polar solvent (like ethyl acetate) is highly effective.[1] Start with a low concentration of ethyl acetate and gradually increase the polarity to elute your compounds.
-
Monitoring: Monitor the fractions using TLC, visualizing with UV light (254 nm).[8]
-
Characterization: After purification, confirm the identity and purity of your product using NMR (¹H and ¹³C) and mass spectrometry (HRMS).[1][8] Purity should be >95% for biological testing.[8]
Troubleshooting Table: Common Purification Issues
| Observation on TLC/Column | Potential Cause | Recommended Solution |
| Product co-elutes with impurity | Insufficient separation power of the eluent system. | Use a shallower solvent gradient or try a different solvent system (e.g., Dichloromethane/Methanol). |
| Streaking on TLC plate | Compound may be too polar or acidic/basic, interacting strongly with the silica. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent system. |
| Persistent yellow impurity | Often related to sulfur-containing byproducts. | Ensure complete reaction to consume starting materials. If the impurity is the disulfide dimer, it is typically less polar than the product. |
| Isolation of the thiourea intermediate | Incomplete cyclization. | The isolated intermediate can often be subjected to the cyclization conditions again (e.g., heating with a base like triethylamine in DMF) to convert it to the desired product.[1] |
Section 4: Frequently Asked Questions (FAQs)
Q4: My 8-nitrobenzothiazinone compound appears unstable, especially in biological assays. What could be happening?
A4: The 8-nitro group is critical for the mechanism-based inhibition of the target enzyme DprE1 in Mycobacterium tuberculosis.[1][9] However, the sulfur atom in the benzothiazinone ring is susceptible to oxidation, especially in the presence of oxidizing species that can be found in biological environments like macrophages.[6] This can lead to the formation of sulfoxides or sulfones, which may alter the compound's activity and stability. Additionally, other sensitive functional groups on your substituents can be metabolically labile; for instance, oxidative cleavage of an imidazole moiety has been observed as a potential metabolic pathway.[5]
Q5: Is it possible to replace the sulfur atom in the ring, and how does that affect the synthesis?
A5: Yes, the synthetic pathway starting from thiourea derivatives is versatile and allows for the replacement of the sulfur atom.[3][5][10] By using N,N-dialkylureas or N,N-dialkylguanidines instead of N,N-dialkylthioureas, you can synthesize the analogous benzoxazinone (oxygen in the ring) or quinazolinone (nitrogen in the ring) systems, respectively.[5] This demonstrates the flexibility of the methodology for generating diverse scaffolds for structure-activity relationship (SAR) studies.
References
-
Richter, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem. Available at: [Link]
-
Le, T. B., et al. (2022). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Scientific Reports. Available at: [Link]
-
Richter, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]
-
Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]
-
Li, G., et al. (2022). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules. Available at: [Link]
-
Singh, V., et al. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications. Available at: [Link]
-
Singh, V., et al. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. RSC Publishing. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Richter, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. University of Halle. Available at: [Link]
-
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. Available at: [Link]
-
Richter, A., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PubMed. Available at: [Link]
Sources
- 1. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystal Growth for X-ray Diffraction of Benzothiazinones
Welcome to the technical support center for optimizing the crystal growth of benzothiazinones for X-ray diffraction (XRD) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common crystallization challenges. The quality of your single crystals is paramount for obtaining high-resolution structural data, and this resource is structured to help you navigate the nuanced art and science of crystallization.
I. Troubleshooting Guide: From Amorphous Precipitate to Diffraction-Quality Crystals
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My experiment yielded no crystals, only clear solution.
Cause: This outcome typically indicates that the solution is subsaturated, meaning the concentration of your benzothiazinone derivative is too low for nucleation and crystal growth to occur.[1]
Solutions:
-
Increase Concentration via Slow Evaporation: This is often the simplest method.[2][3] Allow the solvent to evaporate slowly from the solution, thereby increasing the concentration of your compound.
-
Introduce an Anti-Solvent (Vapor Diffusion): If your compound is highly soluble in the chosen solvent, introducing an "anti-solvent" in which it is insoluble can induce crystallization.[2] Vapor diffusion is a highly successful method for this.[5]
-
Protocol: Dissolve your benzothiazinone in a small amount of a suitable solvent (the "good" solvent) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.[3][5][6][7] The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystal growth.[6][7]
-
-
Reduce Temperature (Slow Cooling): For many compounds, solubility decreases as the temperature is lowered.[2]
-
Protocol: Prepare a saturated or near-saturated solution of your benzothiazinone at room temperature or a slightly elevated temperature. Then, slowly cool the solution. This can be achieved by placing the sealed vial in a refrigerator or freezer.[3][5] To slow the cooling rate, the vial can be placed in an insulated container (like a Dewar flask with warm water or a beaker with cotton) before refrigeration.[2][3]
-
Problem 2: I obtained a powder or an amorphous precipitate instead of single crystals.
Cause: The formation of a powder or amorphous solid suggests that nucleation occurred too rapidly, leading to the "crashing out" of the material from the solution rather than orderly crystal growth.[1] This is often due to a solution that is too highly concentrated or a change in conditions (e.g., temperature, solvent composition) that is too abrupt.[1]
Solutions:
-
Decrease the Concentration: Start with a more dilute solution. While it may take longer to reach supersaturation, the slower process favors the growth of fewer, larger crystals.[1]
-
Slow Down the Process:
-
Slower Evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing the setup in a cooler environment.[3][4]
-
Slower Diffusion: In vapor or liquid-liquid diffusion, slow the rate of anti-solvent introduction. This can be achieved by using a larger volume for the outer chamber in vapor diffusion, or by placing the setup at a lower temperature.[1] Using an anti-solvent with a lower vapor pressure can also slow diffusion.[1]
-
Slower Cooling: Decrease the rate of cooling. Instead of placing the sample directly in a freezer, cool it incrementally, for example, by first moving it to a refrigerator.
-
Problem 3: My crystals are too small, thin, or needle-like.
Cause: The formation of numerous small crystals indicates that too many nucleation sites were formed simultaneously.[3] Thin, needle-like crystals can also result from rapid growth along one crystallographic axis. Slowing down the crystal growth process is key to obtaining larger, more equant crystals.[3]
Solutions:
-
Reduce the Rate of Supersaturation: All the methods described for preventing amorphous precipitates apply here. The goal is to remain in the "metastable zone" where existing crystals grow, but new nuclei do not readily form.[2]
-
Optimize Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. Sometimes a slightly "poorer" solvent, where the compound is less soluble, can promote slower, more controlled growth.
-
Seeding: If you have a few small crystals, you can use them as "seeds" to grow larger ones.
-
Protocol: Prepare a fresh, barely saturated solution of your benzothiazinone. Carefully introduce one or two of the best small crystals into this solution. If the conditions are right, your compound will deposit onto the seed crystals, leading to larger growth.[4]
-
Problem 4: My crystals are twinned, cracked, or cloudy.
Cause:
-
Twinning: This occurs when two or more crystals grow intergrown with a specific, symmetrical orientation. Rapid growth, high supersaturation, and high temperatures can promote twinning.[2]
-
Cracked Crystals: Cracks can form due to the rapid loss of solvent from the crystal lattice, especially with volatile solvents like diethyl ether or THF.[3]
-
Cloudiness: This can indicate the presence of included solvent, impurities, or internal fractures.[8]
Solutions:
-
For Twinning: Slow down the crystallization process as much as possible. Lowering the temperature is often effective.[2]
-
For Cracked Crystals: Avoid letting the crystals dry out completely.[1] When harvesting, immediately coat them in a cryoprotectant oil. If cracking is a persistent issue with a particular solvent, try substituting it. For instance, pentane can sometimes be a better alternative to diethyl ether.[3]
-
For Cloudiness: Ensure the starting material is of the highest possible purity.[5] Filter the solution before setting up the crystallization to remove any particulate matter that could act as unwanted nucleation sites.[5]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my benzothiazinone derivative?
A1: The ideal solvent is one in which your compound is moderately soluble.[9] If it's too soluble, it will be difficult to induce crystallization; if it's not soluble enough, you won't be able to create a saturated solution.
-
Screening: Test the solubility of your compound in a range of solvents with varying polarities. Common choices for benzothiazinones have included dimethylformamide, toluene, acetone, and methanol.[10]
-
Binary Systems: Using a two-solvent system is a powerful technique.[2] Dissolve your compound in a "good" solvent, and then slowly introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble.[2] The key is that the two solvents must be miscible.[1]
Q2: How important is the purity of my compound?
A2: Extremely important. The purer your compound, the higher the chance of growing high-quality single crystals.[5] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction. A purity of at least 80-90% is recommended before attempting crystallization for XRD.[4]
Q3: How long should I wait for crystals to grow?
A3: Patience is a virtue in crystallization.[6] It can take anywhere from a few hours to several weeks.[7] It is advisable to leave experiments undisturbed for at least a few days.[1] Checking on them too frequently can introduce vibrations that may trigger excessive nucleation.[5][6]
Q4: What is the ideal size for a crystal for X-ray diffraction?
A4: For modern diffractometers, a good crystal is typically 0.1–0.3 mm in each dimension.[1] However, even smaller crystals may be usable depending on the instrument. The crystals should be transparent with smooth faces and sharp edges.[6][8]
Q5: My benzothiazinone derivative forms an oil. What should I do?
A5: "Oiling out" is a common problem, especially with highly soluble compounds or when using certain solvents like THF.[3] It can also be a sign of impurities.[3]
-
Try a different solvent: If you suspect the solvent is the issue, set up the experiment again with a solvent in which your compound is less soluble.[3]
-
Purify your sample: If the oil persists across different solvent systems, further purification of your compound may be necessary.
-
Stir with a non-polar solvent: Stirring the oil with a small amount of a non-polar solvent like hexanes may help to remove residual solvents or greasy impurities, potentially yielding a solid that can then be recrystallized.[11]
III. Experimental Protocols & Data
Solvent Selection Guide for Benzothiazinones
The choice of solvent is critical. While empirical screening is necessary, this table provides a starting point based on solvents reported in the literature for similar compounds and general crystallization principles.
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Suitability for Benzothiazinones |
| Amides | Dimethylformamide (DMF) | High | 153 | Reported for growing benzothiazinone crystals.[10] Good for highly polar derivatives. |
| Aromatic | Toluene | Low | 111 | Reported for growing benzothiazinone crystals.[10] A good alternative to benzene.[4] |
| Ketones | Acetone | Medium | 56 | Reported for growing benzothiazinone crystals.[10] Can be quite volatile. |
| Alcohols | Methanol, Ethanol | High | 65, 78 | Methanol has been used successfully.[10] Good for compounds with H-bond donors/acceptors. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium | 35, 66 | Use with caution; can lead to cracked crystals or oiling out.[3] |
| Halogenated | Dichloromethane (DCM) | Medium | 40 | A common "good" solvent, but very volatile.[4] Often used in mixed-solvent systems.[11] |
| Alkanes | Hexane, Heptane | Very Low | 69, 98 | Typically used as anti-solvents.[5] |
Step-by-Step Crystallization Protocols
1. Slow Evaporation
-
Prepare a near-saturated solution: Dissolve your benzothiazinone derivative in a suitable solvent in a clean vial. If there are any insoluble impurities, filter the solution.[5]
-
Cover the vial: Use a cap with a small hole or cover with paraffin film and puncture it with a needle.[4] The goal is to slow down evaporation.[3]
-
Incubate: Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor: Check for crystal growth over several days to weeks without disturbing the setup.
2. Vapor Diffusion (Sitting Drop)
-
Prepare the inner vial: Dissolve 2-10 mg of your compound in a small volume (e.g., 0.5 mL) of a moderately volatile solvent (e.g., Toluene, THF) in a small vial.[5]
-
Prepare the outer vessel: Place the small vial inside a larger jar or beaker. Add a larger volume of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer vessel, ensuring the level is below the top of the inner vial.[5][6]
-
Seal and incubate: Seal the outer vessel tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.[6]
3. Liquid-Liquid Diffusion (Layering)
-
Prepare the bottom layer: Create a concentrated solution of your benzothiazinone in a dense solvent and place it at the bottom of a narrow tube (an NMR tube can work well).[3]
-
Add a buffer layer (optional): To slow diffusion, you can carefully add a small layer of the pure solvent used in step 1 on top of the solution.[11]
-
Add the top layer: Carefully layer a less dense anti-solvent on top.[3] The interface between the two solvents is where crystals will form.
-
Incubate: Seal the tube and let it stand without disturbance.[3]
IV. Visualization of Workflows
Troubleshooting Crystallization Outcomes
This decision tree illustrates a logical workflow for troubleshooting common crystallization experiment results.
Caption: Troubleshooting Decision Tree for Crystallization.
Vapor Diffusion Experimental Setup
This diagram illustrates the standard setup for a vapor diffusion crystallization experiment.
Caption: Vapor Diffusion Crystallization Setup.
V. References
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Growing and Mounting Crystals Your Instrument Will Treasure. University of California, San Diego Department of Chemistry and Biochemistry. [Link]
-
Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]
-
Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry, X-Ray Crystallography Facility. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. Staples, R. J. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–11. [Link]
-
Guide for crystallization. Crochet, A. University of Fribourg, Chemistry Department. [Link]
-
How to grow crystals for X-ray crystallography. Mueller, P. (2024). IUCrJ, 11(Pt 6), 634-643. [Link]
-
Advanced crystallisation methods for small organic molecules. Johnstone, T. C., et al. (2023). Chemical Society Reviews, 52(7), 2458-2475. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Heine, A., et al. (2021). RSC medicinal chemistry, 12(6), 996–1007. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. How To [chem.rochester.edu]
- 10. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iucr.org [iucr.org]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Benzothiazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazinone (BTZ) derivatives. This guide provides in-depth, field-proven insights into overcoming common pharmacokinetic (PK) challenges associated with this promising class of compounds. Our goal is to equip you with the knowledge to troubleshoot experimental hurdles, optimize your candidates, and accelerate your research.
Benzothiazinones, such as BTZ043 and PBTZ169, are potent inhibitors of the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] This enzyme is crucial for the biosynthesis of essential mycobacterial cell wall components.[3] By forming a covalent adduct with a key cysteine residue in the enzyme's active site, BTZs effectively block cell wall formation, leading to bacterial death.[2][3] While their potency is a significant advantage, their progression through the drug development pipeline is often hampered by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, most notably poor aqueous solubility and metabolic instability.[4][5]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise during the initial characterization of novel BTZ derivatives.
Q1: My new BTZ derivative shows excellent in vitro potency but poor efficacy in my animal model. What are the likely causes?
A1: A disconnect between in vitro potency and in vivo efficacy is a classic drug development challenge, often rooted in poor pharmacokinetics. For BTZ derivatives, the primary culprits are typically:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after oral administration. This is frequently linked to two key physical properties.
-
Low Aqueous Solubility: BTZ derivatives are often highly lipophilic and crystalline, leading to very low aqueous solubility.[4] If the compound cannot dissolve in the gastrointestinal fluids, it cannot be absorbed.[6]
-
Low Permeability: The compound may not be able to efficiently pass through the intestinal wall into the bloodstream.
-
-
Rapid Metabolism/Clearance: The compound may be rapidly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, and cleared from the body before it can reach the target site in sufficient concentrations.[5]
To diagnose the issue, a systematic in vitro ADME assessment is the critical next step.[7][8] This typically involves assays to determine solubility, permeability, and metabolic stability.
Q2: What are the essential first-line in vitro assays I should run to profile my BTZ derivative's PK properties?
A2: A standard panel of early in vitro ADME assays will provide a strong foundational understanding of your compound's liabilities.[8][9]
-
Aqueous Solubility: A kinetic solubility assay is a high-throughput first step to identify potential issues. If solubility is low, a more definitive thermodynamic solubility assay should be performed.
-
Metabolic Stability: The Human Liver Microsome (HLM) stability assay is the industry standard for assessing Phase I metabolic stability.[10] It measures the rate at which your compound is metabolized by the most common drug-metabolizing enzymes.
-
Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive diffusion, a key mechanism for oral absorption.[11][12]
The results from these three assays will create a clear initial picture of your compound's drug-like properties and guide your optimization strategy.
Q3: My BTZ derivative is practically insoluble in aqueous buffers. How can I even begin to test it?
A3: This is a very common problem with this class of molecules.[4] Addressing poor solubility requires a dual approach: immediate formulation tactics for testing and long-term structural modifications.
-
For Initial Testing: Employ formulation strategies to get the compound into solution for your in vitro assays.
-
Co-solvents: Using a small percentage (typically <1-5%) of an organic solvent like DMSO or ethanol can help. However, be mindful that high concentrations can affect enzyme activity or cell health in your assays.[13]
-
pH Adjustment: If your molecule has an ionizable group (an acidic or basic center), adjusting the pH of the buffer can significantly increase solubility.
-
-
For Long-Term Improvement: Focus on medicinal chemistry strategies.
-
Introduce Polar Groups: Add hydrogen bond donors or acceptors to increase interaction with water.
-
Disrupt Crystal Packing: Modify the structure to break up the planarity or symmetry that favors strong crystal lattice formation, which can improve solubility.[14]
-
Salt Formation: If your compound has a suitable acidic or basic handle, forming a salt can dramatically improve solubility and dissolution rate.[15]
-
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting for specific experimental challenges, complete with step-by-step protocols for key assays.
Troubleshooting Guide 1: High Metabolic Clearance
Q: My compound shows a very short half-life (<10 min) in the Human Liver Microsome (HLM) stability assay. How do I determine where on the molecule the metabolism is occurring?
A: Identifying the specific site of metabolism, or "soft spot," is crucial for guiding structural modifications. The primary method for this is Metabolite Identification (MetID) .
This involves incubating your compound with HLMs (as in the stability assay) but for a longer duration or with a higher concentration of microsomes to generate detectable quantities of metabolites. The resulting mixture is then analyzed by high-resolution mass spectrometry (LC-MS/MS). The mass shift between your parent compound and the detected metabolites reveals the type of chemical modification that occurred (e.g., a +16 Da shift indicates an oxidation). Fragmentation patterns can then pinpoint the location of this modification on the molecule.
Q: MetID analysis shows that a specific phenyl ring on my BTZ derivative is being hydroxylated. What are the best strategies to block this metabolism?
A: Once a metabolic soft spot is identified, you can employ several proven medicinal chemistry strategies to improve stability.[5][16]
-
Electron Withdrawal: Replace the metabolically labile phenyl ring with an electron-deficient heterocycle, such as a pyridine or pyrimidine ring. The nitrogen atom(s) withdraw electron density, making the ring less susceptible to oxidative metabolism by CYPs.[17]
-
Steric Hindrance: Introduce a bulky group near the site of metabolism. This can physically block the metabolic enzymes from accessing the soft spot.
-
Blocking with Fluorine: Replace a hydrogen atom at the site of metabolism with a fluorine atom. The C-F bond is much stronger than a C-H bond and is resistant to cleavage by CYP enzymes. This is a very common and effective strategy.
These modifications should always be assessed in parallel for their impact on biological activity, as changes that improve metabolism could negatively affect potency.
Workflow for Addressing Metabolic Instability
Caption: Workflow for identifying and mitigating metabolic liabilities.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for determining the intrinsic clearance of a compound using HLM.[10][18]
1. Materials:
-
Test compound (BTZ derivative) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or 20 mM NADPH stock solution)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)
-
96-well plates, water bath or incubator at 37°C
2. Procedure:
-
Prepare Microsome Solution: Thaw HLM at 37°C. Dilute the microsomes in 0.1 M phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Keep on ice.
-
Prepare Compound Plate: In a 96-well plate, add buffer, the test compound, and control compounds. The final concentration of the test compound is typically 1 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid inhibiting enzymes.
-
Pre-incubation: Pre-incubate the plate containing microsomes and the compound plate at 37°C for 5-10 minutes to equilibrate the temperature.[19]
-
Initiate Reaction: Start the metabolic reaction by adding pre-warmed NADPH solution to the wells. The final concentration of NADPH should be 1 mM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard.[18] The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
3. Data Analysis:
-
Plot the natural log of the percent remaining of the test compound against time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)
-
| Parameter | Typical Value | Purpose |
| Test Compound Conc. | 1 µM | Should be below Km for accurate CLint |
| HLM Protein Conc. | 0.5 mg/mL | Standard concentration for comparison |
| NADPH Conc. | 1 mM | Cofactor to drive CYP450 reactions |
| Incubation Temp. | 37°C | Physiological temperature |
| Time Points | 0, 5, 15, 30, 45 min | To capture the depletion curve |
Troubleshooting Guide 2: Potential for Drug-Drug Interactions (DDI)
Q: My BTZ derivative is metabolically stable, but I'm concerned it might inhibit CYP enzymes, causing potential drug-drug interactions. How do I test for this?
A: You need to perform a Cytochrome P450 Inhibition Assay . This assay determines if your compound can inhibit the activity of the major drug-metabolizing CYP isoforms (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[20][21]
The assay works by incubating specific probe substrates (drugs known to be metabolized by a single CYP isoform) with HLMs in the presence of varying concentrations of your BTZ derivative. If your compound is an inhibitor, it will reduce the rate of metabolite formation from the probe substrate. The concentration of your compound that causes 50% inhibition is the IC50 value.[20] A potent IC50 value (typically <1-10 µM) is a red flag for potential DDI.
Protocol: In Vitro CYP450 Inhibition (IC50) Assay
This protocol describes a method to determine the IC50 value of a test compound against major CYP isoforms using a cocktail of probe substrates.[22]
1. Materials:
-
Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH
-
Test compound (BTZ derivative) at various concentrations
-
A cocktail of CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for 2B6, etc.) at a concentration near their Km.
-
Known CYP inhibitors for each isoform (positive controls)
-
Acetonitrile with internal standard
2. Procedure:
-
Prepare Solutions: Prepare serial dilutions of your test compound and the known inhibitors.
-
Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer, and either the test compound, a known inhibitor, or vehicle (control).
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Add Substrates: Add the cocktail of CYP probe substrates to all wells and mix.
-
Initiate Reaction: Start the reaction by adding pre-warmed NADPH.
-
Incubation: Incubate for a short, fixed time (e.g., 10-15 minutes) at 37°C. The time should be within the linear range of metabolite formation for all substrates.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing & Analysis: Centrifuge the plate to pellet protein. Analyze the supernatant by LC-MS/MS to quantify the specific metabolite formed from each probe substrate.
3. Data Analysis:
-
For each concentration of your test compound, calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide 3: Poor Solubility & Permeability
Q: My BTZ derivative has poor aqueous solubility. What formulation strategies can I explore to improve its oral bioavailability?
A: Improving the bioavailability of poorly soluble drugs is a major field of pharmaceutics.[15][23] Several advanced formulation strategies can be employed:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate. This can be achieved through techniques like milling or creating nanosuspensions.[24]
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug from forming a stable crystal lattice, keeping it in a higher-energy amorphous state that is more soluble and dissolves faster.[25]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipids, oils, or surfactants can improve oral absorption by utilizing the body's natural lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.[26]
The choice of strategy depends on the specific physicochemical properties of your compound.[27]
Q: My compound is soluble and metabolically stable, but the PAMPA assay shows low permeability. What does this mean and what should I do next?
A: The PAMPA assay only measures passive diffusion.[11] Low permeability in this assay suggests the compound may struggle to cross the gut wall on its own. However, this isn't the whole story.
-
Next Step: Caco-2 Assay. You should progress to a cell-based permeability assay, such as the Caco-2 model. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can assess both passive diffusion and the effects of active transporters (uptake and efflux).
-
Interpreting Results:
-
If permeability is also low in the Caco-2 assay, it confirms a fundamental permeability issue. Medicinal chemistry efforts should focus on optimizing physicochemical properties (e.g., reducing polarity, optimizing LogP).
-
If permeability is high in the Caco-2 assay, it suggests your compound may be a substrate for an active uptake transporter, which is a favorable property.
-
If you observe high efflux (permeability is much higher in the basolateral-to-apical direction than the other way), your compound may be a substrate for an efflux pump like P-glycoprotein (P-gp). This is a major cause of poor bioavailability and may require structural modifications to avoid recognition by the transporter.
-
Decision Tree for Low Bioavailability
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
-
Christophe, T., Jackson, M., Jeon, H. K., et al. (2009). High content screening identifies decaprenyl-phosphoribose 2′ epimerase as a target for intracellular antimycobacterial inhibitors. PLoS Pathogens, 5(10), e1000645. [Link]
-
Grover, S., Alderwick, L. J., Mishra, A. K., et al. (2014). Benzothiazinones mediate killing of Corynebacterineae by blocking decaprenyl phosphate recycling involved in cell wall biosynthesis. Journal of Biological Chemistry, 289(10), 6947-6960. [Link]
-
Li, X., Liu, Y., Wang, F., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances, 8(20), 11163-11176. [Link]
-
Makarov, V., Manina, G., Mikusova, K., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]
-
Shang, Z., He, X., et al. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Bioorganic & Medicinal Chemistry, 88, 117340. [Link]
-
Trefzer, C., Škovierová, H., Buroni, S., et al. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915. [Link]
-
Riccardi, G., & Pasca, M. R. (2014). The benzothiazinones: a new class of antitubercular compounds. Future Microbiology, 9(9), 1035-1045. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(150), 150ra121. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
PNAS. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Xiong, L., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances, 8(20), 11163-11176. [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Patel, J. R., & Patel, K. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 7(3), 115-124. [Link]
-
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Retrieved from [Link]
-
Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResearchGate. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Retrieved from [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
NIH. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
NIH. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
ResearchGate. (2025). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. criver.com [criver.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 13. longdom.org [longdom.org]
- 14. acs.org [acs.org]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. enamine.net [enamine.net]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to Validating the Target Engagement of 7-hydroxy-4H-benzothiazin-3-one in Mycobacterium tuberculosis
Introduction: The Imperative for Validated Targets in TB Drug Discovery
Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis (TB), presents a formidable challenge to global health, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The current therapeutic regimen is lengthy and arduous, underscoring the urgent need for new drugs with novel mechanisms of action (MOA).[2] A critical step in the development of a new drug is target validation and the confirmation of target engagement.[3] Target engagement studies confirm that a drug candidate interacts with its intended molecular target within the complex environment of the living bacterium.[3] This confirmation is paramount, as it de-risks clinical progression and provides a rational basis for lead optimization.
The 1,3-benzothiazin-4-one (BTZ) scaffold has emerged as a particularly potent and promising class of anti-TB agents.[1][4] Certain BTZ compounds, such as BTZ043, have been shown to kill M. tb by inhibiting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall component, arabinan.[4][5]
This guide focuses on a novel derivative, 7-hydroxy-4H-benzothiazin-3-one , and outlines a multi-pronged strategy to definitively validate its engagement with its putative target in M. tb.
Foundational Step: Whole-Cell Phenotypic Screening
Before investigating a specific molecular target, it is essential to confirm that the compound exhibits activity against the whole M. tb bacterium. Phenotypic screening is the cornerstone of this initial validation, as it ensures that the compound can penetrate the complex mycobacterial cell wall and is not neutralized by efflux pumps.[6]
Causality of Approach:
A positive result in a whole-cell assay is the prerequisite for all subsequent target validation efforts. It confirms the compound's potential as an anti-tubercular agent and justifies the allocation of resources for more in-depth mechanistic studies. We compare two common methods for assessing whole-cell activity.
Comparative Phenotypic Assays
| Assay Method | Principle | Throughput | Pros | Cons |
| Resazurin Microtiter Assay (REMA) | The blue dye Resazurin is reduced to the pink, fluorescent Resorufin by metabolically active cells. Inhibition of growth prevents this conversion.[7] | High | Cost-effective, sensitive, quantitative, provides a visual and fluorometric readout.[7] | Can be affected by compounds that interfere with cellular respiration or have intrinsic fluorescence. |
| Reporter Gene Assays (e.g., Luciferase) | M. tb is engineered to express a reporter gene like luciferase. Light output is proportional to the number of viable cells. | High | Highly sensitive, rapid readout, suitable for automation. | Requires genetically modified strains, potential for compound interference with the reporter enzyme. |
Experimental Protocol: Resazurin Microtiter Assay (REMA)
-
Preparation: Culture M. tb H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.6) in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
Compound Plating: Prepare serial dilutions of 7-hydroxy-4H-benzothiazin-3-one in a 96-well plate. Include a positive control (e.g., Rifampicin) and a negative control (DMSO vehicle).
-
Inoculation: Dilute the M. tb culture to a final concentration of ~1 x 10⁵ CFU/mL in the wells of the assay plate.
-
Incubation: Incubate the plate at 37°C for 7 days in a humidified incubator.
-
Assay Development: Add Resazurin solution to each well and incubate for an additional 24 hours.
-
Readout: Measure fluorescence (Ex/Em ~560/590 nm) or assess the color change visually. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.
Validating Engagement with a Purified Target: Biochemical Assays
Assuming phenotypic screening is successful, the next logical step is to test the hypothesis that 7-hydroxy-4H-benzothiazin-3-one engages a specific target, such as DprE1. Biochemical assays using the purified target protein provide direct, in vitro evidence of interaction.
Causality of Approach:
This reductionist approach isolates the protein of interest from the complexities of the cell, allowing for a precise measurement of inhibition. It is a critical step to confirm that the compound's activity is mediated through the hypothesized target. The selection of DprE1 as the initial putative target is based on the known MOA for other BTZ compounds.[4]
Caption: Workflow for a biochemical enzyme inhibition assay.
Experimental Protocol: DprE1 Inhibition Assay
-
Protein Expression & Purification: Clone, express, and purify recombinant M. tb DprE1.
-
Reaction Mixture: In a 96-well plate, combine purified DprE1 with its substrate, decaprenylphosphoryl-β-D-ribose (DPR), and the co-factor FAD in assay buffer.
-
Inhibition: Add varying concentrations of 7-hydroxy-4H-benzothiazin-3-one to the wells and incubate.
-
Detection: Measure the enzymatic activity. This can be done using a coupled assay that detects the product, decaprenylphosphoryl-β-D-arabinose (DPA), or monitors FAD reduction.
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Confirming In Situ Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays confirm a direct interaction, they do not prove that this interaction occurs within the living bacterium. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement in a physiological context by exploiting ligand-induced thermal stabilization.[8][9][10] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[10][11]
Causality of Approach:
CETSA bridges the gap between in vitro biochemistry and whole-cell phenotypic results. A positive CETSA result provides strong evidence that the compound reaches its target inside the cell and binds with sufficient affinity to induce stabilization. This is a crucial self-validating step, as an irrelevant or non-binding compound will not produce a thermal shift.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for M. tb
-
Cell Culture and Treatment: Grow M. tb to mid-log phase. Harvest the cells and resuspend them in a suitable buffer. Treat one aliquot with a saturating concentration of 7-hydroxy-4H-benzothiazin-3-one and another with the vehicle (DMSO).
-
Heat Shock: Aliquot the treated and control cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Fractionation: Lyse the cells using bead beating or sonication. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the soluble target protein (e.g., DprE1) remaining at each temperature using Western blotting with a specific antibody. For proteome-wide analysis, mass spectrometry can be used.
-
Analysis: Plot the relative amount of soluble protein against temperature. A shift of the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
A Comparison of Leading Target Validation Methodologies
To build an irrefutable case for target engagement, data from orthogonal methods must be integrated. Each technique offers unique advantages and has inherent limitations.
| Method | Type | Key Question Answered | Advantages | Limitations |
| Phenotypic Screening | In vivo (Whole-cell) | Does the compound kill M. tb? | Confirms whole-cell activity and bioavailability; high throughput.[6] | Does not identify the target; mechanism of action is unknown.[12] |
| Biochemical Assay | In vitro | Does the compound directly inhibit the purified target protein? | Provides direct evidence of interaction; allows for detailed kinetic studies. | Does not confirm the interaction occurs in a cellular context; requires purified protein. |
| Cellular Thermal Shift Assay (CETSA) | In situ | Does the compound bind to its target in live cells? | Confirms target engagement in a physiological setting; label-free.[8][9] | Requires a specific antibody for Western blot or advanced proteomics for MS; may not work for all targets. |
| Genetic Validation | In vivo | Does reducing the target's expression/activity increase susceptibility to the compound? | Provides strong genetic link between target and compound activity.[13] | Technically challenging in M. tb; compensatory mechanisms can complicate interpretation. |
Conclusion: Synthesizing Evidence for Confident Target Validation
Validating the target engagement of a novel compound like 7-hydroxy-4H-benzothiazin-3-one in Mycobacterium tuberculosis is not a linear process but a cycle of hypothesis generation and rigorous testing. A robust validation strategy begins with confirming whole-cell activity through phenotypic screening . This is followed by direct evidence of interaction with the purified, putative target via biochemical assays . The crucial link is then established using an in situ method like CETSA , which confirms that the drug binds its target within the complex milieu of the living bacterium.
By integrating these orthogonal approaches, researchers can build a compelling, multi-layered body of evidence. This rigorous, self-validating workflow not only confirms the mechanism of action but also provides the confidence needed to advance promising anti-tubercular candidates through the drug development pipeline.
References
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Singh, R., et al. (2023). State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach. Frontiers in Microbiology. [Link]
-
Sales, M. A., et al. (2023). Target Identification in Anti-Tuberculosis Drug Discovery. Molecules, 28(13), 4933. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Guarda, V. L. M., et al. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]
-
PubChem. 7-hydroxy-5-hydroxymethyl-2H-benzo(1,4)thiazin-3-one. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2024). The progress of Mycobacterium tuberculosis drug targets. Frontiers in Cellular and Infection Microbiology. [Link]
-
Connors, W., et al. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry. [Link]
-
Singh, V., & Mizrahi, V. (2017). Identification and validation of novel drug targets in Mycobacterium tuberculosis. Drug Discovery Today, 22(1), 41-49. [Link]
-
Al-Harthi, S., et al. (2020). Molecular Design in Practice: A Review of Selected Projects in a French Research Institute That Illustrates the Link between Chemical Biology and Medicinal Chemistry. Molecules. [Link]
-
de Souza, M. V. N., & Nogueira, T. C. M. (2019). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Current Topics in Medicinal Chemistry, 19(8), 567-578. [Link]
-
Robertson, G. T., et al. (2019). Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. MicrobiologyOpen. [Link]
-
Kamsri, P., et al. (2018). Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Mdluli, K., & Spigelman, M. (2006). Novel targets for tuberculosis drug discovery. Current Opinion in Pharmacology, 6(5), 459-467. [Link]
-
Saio, T., et al. (2018). Target Engagement and Binding Mode of an Antituberculosis Drug to Its Bacterial Target Deciphered in Whole Living Cells by NMR. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Working Group for New TB Drugs. Phenotypic Hit-to-Lead. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement and mechanistic studies of drug action. Nature Protocols, 9(9), 2100-2122. [Link]
-
Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. [Link]
-
Pethe, K. (2020). Phenotypic Screening for Drug Discovery in Tuberculosis. Royal Society of Chemistry. [Link]
-
Wang, X., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(10), 2295. [Link]
-
Vargas-Villarreal, J., et al. (2022). Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review. Frontiers in Cellular and Infection Microbiology. [Link]
-
Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. ResearchGate. [Link]
-
Warner, D. F., & Mizrahi, V. (2012). Approaches to target identification and validation for tuberculosis drug discovery: A University of Cape Town perspective. South African Medical Journal, 102(6), 443-447. [Link]
-
Abrahams, K. A., & Besra, G. S. (2020). Mycobacterial drug discovery. RSC Medicinal Chemistry. [Link]
-
Alam, M. S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][14]thiazin-3(one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2095. [Link]
Sources
- 1. 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Design in Practice: A Review of Selected Projects in a French Research Institute That Illustrates the Link between Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic Hit-to-Lead | Working Group for New TB Drugs [newtbdrugs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. annualreviews.org [annualreviews.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]
- 13. Approaches to target identification and validation for tuberculosis drug discovery: A University of Cape Town perspective [scielo.org.za]
- 14. youtube.com [youtube.com]
The Cutting Edge of Tuberculosis Treatment: A Head-to-Head In Vivo Efficacy Comparison of New Benzothiazinone Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), a disease that continues to claim over a million lives annually, the emergence of novel drug candidates brings renewed hope. Among the most promising are the benzothiazinones (BTZs), a class of potent inhibitors of the essential mycobacterial enzyme DprE1. This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of new BTZ lead compounds, with a particular focus on the evolution from the first-generation compound BTZ043 to the optimized preclinical candidate PBTZ169, and a comparative look at another DprE1 inhibitor, OPC-167832.
The Rise of Benzothiazinones: A Targeted Attack on the Mycobacterial Cell Wall
Benzothiazinones represent a significant advancement in anti-tubercular drug discovery due to their novel mechanism of action. They target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of arabinans, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2] By inhibiting DprE1, BTZs effectively block cell wall formation, leading to bacterial cell lysis and death.[1] This targeted approach offers a powerful new weapon, especially against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.
Mechanism of Action: Covalent Inhibition of DprE1
The potency of benzothiazinones stems from their ability to act as suicide substrates for the reduced form of DprE1.[3] The nitro group of the BTZ molecule is reduced to a nitroso derivative within the enzyme's active site. This reactive intermediate then forms a covalent bond with a critical cysteine residue (Cys387), leading to irreversible inhibition of the enzyme.[2][3]
Caption: Covalent inhibition of DprE1 by benzothiazinones.
Head-to-Head In Vivo Efficacy: PBTZ169 vs. BTZ043
The development of PBTZ169 (Macozinone) from the earlier lead compound BTZ043 represents a significant step forward in optimizing the benzothiazinone scaffold for clinical use. Preclinical studies in mouse models of tuberculosis have demonstrated the superior in vivo efficacy of PBTZ169.
Superior Bacterial Load Reduction in Murine Models
In a chronic mouse model of tuberculosis using a low-dose aerosol infection with M. tuberculosis, PBTZ169 exhibited significantly greater bactericidal activity compared to BTZ043 at the same dosage.[2] After four weeks of treatment at 50 mg/kg, PBTZ169 achieved a greater reduction in bacterial burden in both the lungs and spleens of infected mice.[2]
| Compound | Dosage (mg/kg) | Organ | Log10 CFU Reduction vs. Untreated Control | Improvement over BTZ043 | Reference |
| BTZ043 | 50 | Lungs | 0.6 | - | [2] |
| Spleens | 1.7 | - | [2] | ||
| PBTZ169 | 50 | Lungs | >1.1 | >0.5 log reduction | [2] |
| Spleens | 2.7 | 10-fold greater reduction | [2] |
These findings highlight the enhanced in vivo potency of PBTZ169. The improved efficacy of PBTZ169 is attributed to more efficient inhibition of the DprE1 target and potentially faster uptake, although both compounds exhibit similar pharmacokinetic profiles.[4]
A Broader Perspective: Comparison with Other DprE1 Inhibitors
To provide a wider context, it is valuable to compare the in vivo performance of benzothiazinones with other DprE1 inhibitors that have entered preclinical and clinical development. OPC-167832 is another potent DprE1 inhibitor with a distinct chemical scaffold.
Potent In Vivo Activity of OPC-167832
| Compound | Dosage (mg/kg) | Animal Model | Key Efficacy Finding | Reference |
| PBTZ169 | 25 | Mouse model of TB | Significantly decreases bacillia mount compared to BTZ043 | [6] |
| OPC-167832 | 0.625 | Mouse model of chronic TB | Potent bactericidal activity observed | [5] |
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The following provides a detailed methodology for a standard in vivo efficacy study in a mouse model of chronic tuberculosis, synthesized from established protocols.
Murine Model of Chronic Tuberculosis Infection
This experimental workflow is designed to assess the in vivo efficacy of novel anti-tubercular compounds.
Caption: Experimental workflow for in vivo efficacy testing.
Step-by-Step Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used.[7]
-
Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection.[2]
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 weeks post-infection.
-
Treatment Groups: Mice are randomized into treatment and control groups.
-
Vehicle control group (e.g., 2% methylcellulose + 0.5% Tween 80).
-
Test compound groups (e.g., PBTZ169 at 50 mg/kg).
-
Reference drug group (e.g., BTZ043 at 50 mg/kg).
-
-
Drug Administration: Compounds are administered daily via oral gavage for a duration of 4 weeks.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized.
-
Bacterial Load Determination: Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar plates. Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C. The results are expressed as log10 CFU per organ.
Conclusion: The Future of TB Treatment
The head-to-head in vivo comparison unequivocally demonstrates the superiority of the second-generation benzothiazinone, PBTZ169, over its predecessor, BTZ043. The significant improvement in bactericidal activity in established murine models of tuberculosis underscores the success of lead optimization efforts. Furthermore, the potent in vivo efficacy of other DprE1 inhibitors like OPC-167832 validates DprE1 as a high-value target for novel anti-tubercular drug development. As these compounds progress through clinical trials, they hold the potential to become integral components of new, shorter, and more effective treatment regimens for both drug-sensitive and drug-resistant tuberculosis.
References
-
González-Martínez, N. A., et al. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLoS Neglected Tropical Diseases, 9(10), e0004022. [Link]
-
Robertson, G. T., et al. (2021). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial Agents and Chemotherapy, 65(11), e00583-21. [Link]
-
Rudolph, D., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(4), e01324-22. [Link]
-
Vogt, M., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(4), e0132422. [Link]
-
Robertson, G. T., et al. (2021). Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 inhibitors TBA-7371, PBTZ169 and OPC-167832. Antimicrobial Agents and Chemotherapy, 65(11), e0058321. [Link]
-
Li, X., et al. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial Agents and Chemotherapy, 62(12), e01397-18. [Link]
-
Hariguchi, N., et al. (2020). OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrobial Agents and Chemotherapy, 64(6), e02020-19. [Link]
-
Makarov, V., & Mikušová, K. (2020). Development of Macozinone for TB treatment: An Update. Pharmaceuticals, 13(4), 58. [Link]
-
González-Martínez, N. A., et al. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLoS Neglected Tropical Diseases, 9(10), e0004022. [Link]
-
Rudolph, D., et al. (2023). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Pharmacology & Translational Science, 6(12), 1957-1966. [Link]
-
Lherbet, C., et al. (2022). Mycobacterium tuberculosis DprE1 Inhibitor OPC-167832 Is Active against Mycobacterium abscessus In Vitro. Antimicrobial Agents and Chemotherapy, 66(12), e0082722. [Link]
-
Bolgarin, D., et al. (2022). Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs. Microbiology Spectrum, 10(6), e02530-22. [Link]
-
Lherbet, C., et al. (2022). Mycobacterium tuberculosis DprE1 Inhibitor OPC-167832 Is Active against Mycobacterium abscessus In Vitro. Antimicrobial Agents and Chemotherapy, 66(12), e00827-22. [Link]
-
Robertson, G. T., et al. (2021). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial Agents and Chemotherapy, 65(11), e0058321. [Link]
-
Lechartier, B., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 367-378. [Link]
-
Singh, S., et al. (2023). Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid. Clinical Infectious Diseases, 77(Supplement_2), S134-S142. [Link]
-
Rodriguez, A. (2016). Protocol for drug testing in T. cruzi acute phase in infected mice. Zenodo. [Link]
-
Working Group for New TB Drugs. (2022). Quabodepistat (OPC-167832). [Link]
-
Lechartier, B., & Cole, S. T. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5678-5685. [Link]
-
Foo, C. S., et al. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6549-6557. [Link]
Sources
- 1. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel 7-Hydroxy-Benzothiazinone Analogs Against DprE1
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional tuberculosis (TB) therapies ineffective, creating an urgent need for novel therapeutics.[1] A highly promising and validated target for new anti-tubercular drugs is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3] This flavoenzyme is a critical component of the mycobacterial cell wall synthesis pathway, specifically in the biosynthesis of arabinans.[1][2] Its inhibition leads to bacterial cell lysis and death.[3]
Benzothiazinones (BTZs) are a potent class of DprE1 inhibitors, with compounds like BTZ043 and Macozinone (PBTZ169) showing excellent activity in preclinical and clinical studies.[4][5][6] These compounds act as mechanism-based covalent inhibitors, forming an adduct with a key cysteine residue (Cys387) in the DprE1 active site.[1][7] This guide provides a comprehensive, multi-tiered framework for the preclinical validation of novel 7-hydroxy-benzothiazinone analogs, comparing their performance against the well-characterized inhibitor, PBTZ169.
The strategic introduction of a hydroxyl group at the 7-position of the benzothiazinone scaffold is a rational design approach aimed at potentially improving physicochemical properties, such as solubility, without compromising the core pharmacophore responsible for DprE1 inhibition.[4] This guide outlines the essential experimental workflow, from direct enzyme inhibition to whole-cell activity and safety profiling, necessary to validate this hypothesis.
Section 1: The DprE1-Mediated Arabinan Biosynthesis Pathway
Expertise & Rationale: Understanding the target's role is fundamental to interpreting inhibition data. DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan—two essential components of the mycobacterial cell wall.[3][8] Disrupting this pathway compromises cell wall integrity, leading to bactericidal effects.[3] BTZs, after reductive activation of their nitro group, covalently bind to Cys387 of DprE1, irreversibly blocking this crucial step.[1][7]
Caption: Mechanism of DprE1 inhibition by Benzothiazinones.
Section 2: A Multi-tiered Validation Workflow
Expertise & Rationale: A robust validation pipeline must logically progress from target-specific activity to whole-cell efficacy and finally to preliminary safety assessment. This tiered approach ensures that resources are focused on compounds with the most promising, well-rounded profiles. Starting with a direct enzyme assay confirms on-target activity, ruling out non-specific effects.[9] Progressing to a whole-cell assay (MIC determination) is crucial as it evaluates the compound's ability to penetrate the complex mycobacterial cell wall and remain active in the cellular milieu.[9] Finally, a cytotoxicity assay provides an early indication of the compound's therapeutic window.
Caption: Tiered workflow for validating novel DprE1 inhibitors.
Section 3: Tier 1 - In Vitro DprE1 Enzyme Inhibition Assay
Trustworthiness: The primary goal is to determine the 50% inhibitory concentration (IC50), a direct measure of a compound's potency against the DprE1 enzyme. A well-established coupled-enzyme fluorometric assay is employed for this purpose.[7]
Experimental Protocol: DprE1 Fluorometric Assay
-
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be quantified.[7]
-
Materials:
-
Recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) substrate
-
Amplex Red (or equivalent fluorescent probe)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[10]
-
Test Compounds (Novel 7-OH-BTZ analogs), Reference Inhibitor (PBTZ169), and DMSO (vehicle control)
-
96-well black, flat-bottom microplates
-
-
-
Compound Preparation: Prepare a 2-fold serial dilution series of the test compounds and PBTZ169 in 100% DMSO.
-
Assay Plate Setup: In a 96-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a high concentration of PBTZ169 (0% activity).
-
Enzyme/Probe Mixture: Prepare a master mix containing DprE1, HRP, and Amplex Red in assay buffer.
-
Pre-incubation: Add 24 µL of the master mix to each well. Incubate the plate for 10 minutes at 30°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the FPR substrate (e.g., 0.3 µM final concentration) to all wells.
-
Signal Detection: Immediately measure the fluorescence in kinetic mode (Excitation: 560 nm, Emission: 590 nm) at 30°C for 30-60 minutes using a fluorescence plate reader.[7]
-
Data Analysis: Calculate the initial reaction rates (V₀). Normalize the rates to the DMSO control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.
-
Comparative Data (Representative)
| Compound | Description | Target IC50 (µM) |
| PBTZ169 | Reference DprE1 Inhibitor | 0.002 |
| 7-OH-BTZ-A | Novel Analog 1 | 0.005 |
| 7-OH-BTZ-B | Novel Analog 2 | 0.001 |
| 7-OH-BTZ-C | Novel Analog 3 | 0.025 |
Note: Data are representative and for illustrative purposes.
Section 4: Tier 2 - Whole-Cell Activity Assessment
Trustworthiness: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This assay is critical for confirming that the enzymatic inhibition observed in Tier 1 translates into bactericidal or bacteriostatic activity against live Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[11][12]
Experimental Protocol: MIC Determination using MABA
-
Principle: The MABA uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active (i.e., growing) mycobacteria, resazurin is reduced to the pink and highly fluorescent resorufin. Inhibition of growth is therefore measured by a lack of color/fluorescence change.[11]
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase), glycerol, and Tween 80[4]
-
Test Compounds, Reference Drug (PBTZ169), and DMSO
-
Alamar Blue reagent
-
96-well clear-bottom microplates
-
-
Procedure: [4]
-
Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the culture to a standardized turbidity (e.g., McFarland standard of 0.5) and then dilute to the final inoculum density (e.g., 2 x 10⁵ CFU/mL).
-
Compound Plating: In a 96-well plate, prepare a 2-fold serial dilution of the test compounds in 100 µL of 7H9 broth.
-
Inoculation: Add 100 µL of the Mtb inoculum to each well, bringing the final volume to 200 µL. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue and 50 µL of 5% Tween 80 to each well. Re-incubate for 16-24 hours.
-
Result Interpretation: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (or shows ≥90% reduction in fluorescence signal compared to the drug-free control).[4]
-
Comparative Data (Representative)
| Compound | Description | Mtb H37Rv MIC (µM) |
| PBTZ169 | Reference DprE1 Inhibitor | 0.004[13] |
| 7-OH-BTZ-A | Novel Analog 1 | 0.010 |
| 7-OH-BTZ-B | Novel Analog 2 | 0.003 |
| 7-OH-BTZ-C | Novel Analog 3 | 0.080 |
Note: Data are representative and for illustrative purposes.
Section 5: Tier 3 - In Vitro Cytotoxicity Profiling
Trustworthiness: A successful drug candidate must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) is determined to assess a compound's safety profile.[14] A standard cell line for initial toxicity screening is the Vero cell line (African green monkey kidney epithelial cells).[14][15] The MTT or resazurin-based assays are common methods to measure cell viability.
Experimental Protocol: Vero Cell Cytotoxicity Assay (MTT-based)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Vero cells (ATCC® CCL-81™)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test Compounds and DMSO
-
96-well flat-bottom tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the CC50 value by plotting viability against the logarithm of compound concentration and fitting to a dose-response curve.
-
Section 6: Comparative Analysis and Lead Selection
Expertise & Rationale: The final step is to integrate the data from all three tiers to make an informed decision. The Selectivity Index (SI) is a critical parameter calculated as the ratio of cytotoxicity to activity (SI = CC50 / MIC). A higher SI value is desirable as it indicates a wider therapeutic window. Generally, an SI > 10 is considered a promising starting point for a hit compound.
Overall Performance Summary
| Compound | DprE1 IC50 (µM) | Mtb MIC (µM) | Vero Cell CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| PBTZ169 (Ref.) | 0.002 | 0.004 | >40 | >10,000 |
| 7-OH-BTZ-A | 0.005 | 0.010 | >50 | >5,000 |
| 7-OH-BTZ-B | 0.001 | 0.003 | >50 | >16,000 |
| 7-OH-BTZ-C | 0.025 | 0.080 | >50 | >625 |
Note: Data are representative and for illustrative purposes.
Based on this representative data set, 7-OH-BTZ-B emerges as the most promising lead candidate. It exhibits superior potency against both the isolated DprE1 enzyme (IC50 = 0.001 µM) and whole-cell Mtb (MIC = 0.003 µM) compared to the reference compound PBTZ169. Crucially, it maintains an excellent safety profile with a CC50 >50 µM, resulting in an outstanding Selectivity Index of over 16,000.
In contrast, while 7-OH-BTZ-A shows good activity and selectivity, it is slightly less potent than the reference. 7-OH-BTZ-C demonstrates a significant drop-off in both enzymatic and whole-cell activity, making it a less attractive candidate for further development.
This structured validation approach, combining direct target inhibition, whole-cell efficacy, and cytotoxicity profiling, provides a robust and reliable framework for identifying and prioritizing novel DprE1 inhibitors. The promising profile of analogs like 7-OH-BTZ-B underscores the potential of the 7-hydroxy-benzothiazinone scaffold as a source of next-generation anti-tubercular agents. Further studies, including pharmacokinetic profiling and in vivo efficacy in animal models, would be the logical next steps for advancing the selected lead candidate.[16][17]
References
-
Trefzer, C., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. Available at: [Link]
-
Guzman, J. D., et al. (2018). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Lechartier, A., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Available at: [Link]
-
Wang, Y., et al. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. Available at: [Link]
-
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. Available at: [Link]
-
Bencze, G., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Immunology. Available at: [Link]
-
UniProt Consortium. (2024). dprE1 - Decaprenylphosphoryl-beta-D-ribose oxidase. UniProt. Available at: [Link]
-
Ekins, S., et al. (2017). Naïve Bayesian Models for Vero Cell Cytotoxicity. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tantry, S. J., et al. (2017). Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes. Journal of Medicinal Chemistry. Available at: [Link]
-
Working Group for New TB Drugs. (2021). Macozinone (MCZ, PBTZ-169). Working Group for New TB Drugs. Available at: [Link]
-
Franzblau, S. G., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (2015). What is the protocol for doing a Vero cell cytotoxicity assay for the determination of anti-virulence effect of a compound?. ResearchGate. Available at: [Link]
-
Walter, N. D., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Ryabova, O., et al. (2020). Development of Macozinone for TB treatment: An Update. MDPI. Available at: [Link]
-
ResearchGate. (2021). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
Sources
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
Safety Operating Guide
Navigating the Safe Handling of 7-HYDROXY-4H-BENZOTHIAZIN-3-ONE: A Guide for Laboratory Professionals
Navigating the Safe Handling of 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE and its derivatives represent a promising class of biologically active molecules, with some analogues showing potential as anti-mycobacterial agents.[3][4][5][6] As with any compound under investigation, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE (CAS No. 91375-75-6) in a laboratory setting.
Core Principles of Safe Handling
Given the known hazards, a containment-focused approach is essential. This involves a combination of engineering controls, administrative procedures, and the diligent use of personal protective equipment (PPE). The primary goal is to create a multi-layered barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when direct handling of 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE is necessary.[8][9] The following table outlines the minimum recommended PPE.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double gloving with powder-free nitrile gloves.[1] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Powder-free gloves are recommended to prevent the aerosolization of the compound.[9] Gloves should be changed every 30 minutes or immediately if contaminated.[1] |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[1] | Protects against splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear. |
| Body | A long-sleeved, disposable laboratory coat with knit cuffs.[1] | Provides a barrier against accidental spills and contamination of personal clothing. Knit cuffs ensure a snug fit around the wrists, preventing exposure of the skin. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when there is a risk of aerosol generation.[1] | The H332 hazard statement indicates a risk upon inhalation. A respirator will filter out airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store in a well-ventilated, designated area away from incompatible materials. The storage location should be cool and dry.
Step 2: Handling and Weighing
-
Designated Area: All handling of 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE, especially in its powdered form, should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a balance inside the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Experimental Use
-
Containment: All experimental procedures should be performed in a fume hood.
-
Avoid Aerosolization: Be mindful of techniques that could generate aerosols, such as vigorous shaking or sonication of open containers.
-
Cleanliness: Maintain a clean workspace. Any spills should be cleaned up immediately following established laboratory procedures for hazardous materials.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed waste disposal contractor.[2] This ensures the complete destruction of the compound.
Workflow for Safe Handling of 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE
Caption: A step-by-step workflow for the safe handling of 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.
By adhering to these guidelines, researchers can confidently and safely work with 7-HYDROXY-4H-BENZO[1][2]THIAZIN-3-ONE, minimizing personal risk and ensuring a secure laboratory environment.
References
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- MDPI. (n.d.). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity.
- Cayman Chemical. (2025, June 26). 7-hydroxy Mitragynine - Safety Data Sheet.
- Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents.
-
MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from
- PLOS. (2024, November 25). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations.
- Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ResearchGate. (2025, October 12). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- PubChem. (n.d.). 7-hydroxy-5-hydroxymethyl-2H-benzo(1,4)thiazin-3-one.
-
BLDpharm. (n.d.). 7-Hydroxy-2H-benzo[b][1][2]thiazin-3(4H)-one. Retrieved from
Sources
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. 91375-75-6|7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 8. gerpac.eu [gerpac.eu]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
